1-Ethynyl-4-(trifluoromethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKBMZQCDBHHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402209 | |
| Record name | 1-ethynyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705-31-7 | |
| Record name | 1-ethynyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethynyl-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Ethynyl-4-(trifluoromethyl)benzene for Researchers and Drug Development Professionals
An authoritative guide on the chemical properties, synthesis, and potential therapeutic applications of 1-Ethynyl-4-(trifluoromethyl)benzene, a key building block in modern medicinal chemistry.
Introduction
This compound is a substituted aromatic compound that has garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique molecular architecture, featuring a reactive ethynyl (B1212043) group and an electron-wielding trifluoromethyl moiety, makes it a versatile building block for the construction of complex organic molecules with desirable physicochemical and biological properties.
The presence of the trifluoromethyl (-CF3) group is particularly noteworthy. In drug design, the incorporation of a -CF3 group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These modifications can lead to enhanced pharmacokinetic profiles and improved therapeutic efficacy. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug development.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₅F₃ | |
| Molecular Weight | 170.13 g/mol | |
| CAS Number | 705-31-7 | |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 78-80 °C at 2 mmHg | |
| Density | 1.043 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4650 | |
| Synonyms | 4-Ethynylbenzotrifluoride, 4-(Trifluoromethyl)phenylacetylene, 4-Ethynyl-α,α,α-trifluorotoluene |
Synthesis and Purification
The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system.
Experimental Protocol: Sonogashira Coupling
This protocol outlines the synthesis of this compound from 4-iodobenzotrifluoride (B1294960) and trimethylsilylacetylene (B32187), followed by desilylation.
Materials:
-
4-Iodobenzotrifluoride
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (B91410) (TBAF) solution (1M in THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobenzotrifluoride (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Solvent and Base Addition: Add anhydrous THF to dissolve the solids, followed by the addition of triethylamine (2-3 eq).
-
Alkyne Addition: Add trimethylsilylacetylene (1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification (Coupled Product): Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ((4-(trifluoromethyl)phenyl)ethynyl)trimethylsilane.
-
Desilylation: Dissolve the purified silylated compound in THF and treat with a 1M solution of TBAF in THF at 0 °C to room temperature. Monitor the reaction by TLC.
-
Final Work-up and Purification: Once the desilylation is complete, quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain this compound.
Reaction Mechanism
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Spectroscopic Analysis
The structure of this compound can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR (400 MHz, CDCl₃): δ 7.61 (d, J = 8.2 Hz, 2H), 7.55 (d, J = 8.2 Hz, 2H), 3.19 (s, 1H).
¹³C NMR (101 MHz, CDCl₃): δ 132.3, 130.5 (q, J = 32.8 Hz), 126.3, 125.5 (q, J = 3.8 Hz), 123.8 (q, J = 272.5 Hz), 82.5, 78.5.
¹⁹F NMR (376 MHz, CDCl₃): δ -63.0.
Applications in Drug Development
This compound is a valuable building block in drug discovery due to the advantageous properties conferred by the trifluoromethyl group and the synthetic versatility of the ethynyl group.
The Role of the Trifluoromethyl Group
The -CF₃ group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can lead to:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism, which can increase the half-life of a drug.
-
Increased Lipophilicity: This can improve a drug's ability to cross cell membranes and the blood-brain barrier.
-
Modulation of pKa: The electron-withdrawing effect can alter the acidity or basicity of nearby functional groups, influencing a drug's ionization state at physiological pH.
-
Improved Binding Affinity: The -CF₃ group can participate in favorable interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, potentially increasing binding affinity and selectivity.
Synthetic Utility of the Ethynyl Group
The terminal alkyne functionality is a versatile handle for a variety of chemical transformations, most notably:
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bio-orthogonal reaction for linking molecules.
-
Further Cross-Coupling Reactions: The ethynyl group can participate in further Sonogashira or other cross-coupling reactions to build more complex molecular scaffolds.
-
Heterocycle Synthesis: Alkynes are common precursors for the synthesis of a wide range of heterocyclic ring systems, which are prevalent in many drug molecules.
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited, its structural motif is found in numerous compounds investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. The 4-(trifluoromethyl)phenyl group is a common feature in many kinase inhibitors.
Kinases are enzymes that play a crucial role in cell signaling by catalyzing the transfer of a phosphate (B84403) group to specific substrate molecules. Dysregulation of kinase activity is a hallmark of many diseases, making them important drug targets. Research has shown that compounds incorporating the 4-(trifluoromethyl)phenyl ethynyl scaffold can exhibit inhibitory activity against several kinases, including Tropomyosin receptor kinases (TRKs), Focal Adhesion Kinase (FAK), p21-activated kinase 4 (PAK4), and Polo-like kinase 4 (PLK4).
A Representative Kinase Signaling Pathway
The following diagram illustrates a generalized kinase signaling pathway that can be a target for inhibitors. In this hypothetical pathway, an extracellular signal (e.g., a growth factor) activates a receptor tyrosine kinase (RTK), initiating a downstream signaling cascade that ultimately leads to cellular responses such as proliferation and survival. A small molecule inhibitor containing the this compound scaffold could potentially bind to the ATP-binding pocket of a downstream kinase (e.g., TRK, FAK, PAK4, or PLK4), preventing its activation and thereby blocking the signaling cascade.
Conclusion
This compound is a chemical compound of significant interest to researchers in drug discovery and materials science. Its synthesis is readily achieved through well-established methods like the Sonogashira coupling, and its unique combination of a reactive alkyne handle and a pharmacologically beneficial trifluoromethyl group makes it a valuable precursor for the development of novel therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for the synthesis and application of this versatile molecule in the pursuit of new and improved pharmaceuticals. Further investigation into the specific biological targets and mechanisms of action of its derivatives will undoubtedly continue to be a fruitful area of research.
An In-depth Technical Guide to 1-Ethynyl-4-(trifluoromethyl)benzene: Properties, Synthesis, and Applications in Drug Discovery and Material Science
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Ethynyl-4-(trifluoromethyl)benzene, a key building block in modern organic synthesis. Its unique combination of a reactive ethynyl (B1212043) group and an electron-withdrawing trifluoromethyl moiety makes it a valuable reagent in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and key reactions, and explores its applications, with a focus on drug discovery and material science.
Core Quantitative Data
A summary of the key quantitative and physical data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 170.13 g/mol | [1][2][3] |
| Molecular Formula | C₉H₅F₃ | [1][2] |
| CAS Number | 705-31-7 | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 60 °C at 30 mmHg | |
| Density | 1.19 g/mL | |
| Refractive Index (n20/D) | 1.46 | |
| Purity | >98.0% (GC) | [1] |
Synthesis and Reactivity
This compound is a versatile building block primarily utilized in cross-coupling reactions to introduce the 4-(trifluoromethyl)phenyl ethynyl moiety into target molecules. The trifluoromethyl group enhances the chemical stability and modulates the electronic properties of the molecule, making it a valuable component in the design of bioactive compounds and functional materials.
Experimental Protocols
1. Synthesis of this compound via Sonogashira Coupling
This protocol describes a common method for the synthesis of this compound from 1-iodo-4-(trifluoromethyl)benzene and a protected acetylene (B1199291) source, followed by deprotection.
Materials:
-
1-Iodo-4-(trifluoromethyl)benzene
-
(Trimethylsilyl)acetylene (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N), distilled
-
Tetrahydrofuran (THF), distilled
-
Ammonium (B1175870) chloride (NH₄Cl), saturated aqueous solution
-
Pentane
-
Magnesium sulfate (B86663) (MgSO₄)
-
Celite
Procedure:
-
To a reaction vessel, add 1-iodo-4-(trifluoromethyl)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.04 eq), and copper(I) iodide (0.04 eq).
-
Suspend the solids in a mixture of distilled THF and distilled triethylamine (1:1 v/v).
-
Degas the mixture for 10-15 minutes by bubbling nitrogen gas through the solution.
-
Add (trimethylsilyl)acetylene (1.2 eq) to the reaction mixture.
-
Seal the reaction vessel and heat to 40°C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with pentane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture through a pad of Celite and concentrate the solvent under reduced pressure.
-
The crude product containing the silyl-protected alkyne is then deprotected. While the provided search results do not detail the deprotection step for this specific synthesis, a general method involves treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base like potassium carbonate in methanol.
-
Purify the final product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield this compound.
2. Sonogashira Cross-Coupling Reaction with an Aryl Halide
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF, toluene)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl halide (1.0 eq) and this compound (1.1-1.5 eq) in the chosen solvent.
-
Add the palladium catalyst (e.g., 1-5 mol%) and copper(I) iodide (e.g., 2-10 mol%).
-
Add the base (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring its progress by TLC or GC/MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diarylacetylene.
3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol provides a general method for the copper-catalyzed "click" reaction between this compound and an organic azide (B81097) to form a 1,2,3-triazole.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent system (e.g., t-butanol/water, DMF/water)
Procedure:
-
Dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.1-0.2 eq).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.01-0.05 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting triazole product by column chromatography or recrystallization.
Applications in Drug Discovery and Development
The 4-(trifluoromethyl)phenyl motif is a privileged structure in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. This compound serves as a crucial starting material for introducing this valuable moiety into potential drug candidates.
Involvement in Signaling Pathways
While direct involvement of this compound in signaling pathways is not documented, its derivatives are of significant interest. For instance, compounds containing the trifluoromethylphenyl group have been investigated as inhibitors of critical signaling pathways in cancer. The Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers, is one such target.[4]
Below is a simplified representation of the Hedgehog signaling pathway, which can be targeted by molecules synthesized using building blocks like this compound.
Caption: Simplified Hedgehog signaling pathway and a point of inhibition.
Applications in Material Science
The rigid, linear structure of the ethynyl group, combined with the unique properties imparted by the trifluoromethyl group, makes this compound an attractive building block for advanced materials.[2] It is used in the synthesis of:
-
Liquid Crystals: The rod-like shape of molecules derived from this compound can lead to liquid crystalline properties.
-
Organic Light-Emitting Diodes (OLEDs): The introduction of the trifluoromethylphenyl ethynyl group can tune the electronic and photophysical properties of organic semiconductors.
-
Fluorinated Polymers: Incorporation of this monomer can enhance the thermal stability, chemical resistance, and hydrophobicity of polymers.
Conclusion
This compound is a high-value chemical intermediate with significant applications in both academic research and industrial development. Its utility in constructing complex organic molecules through robust and versatile reactions like the Sonogashira coupling and click chemistry underscores its importance. For researchers in drug discovery, it provides a gateway to novel therapeutics with potentially enhanced pharmacological profiles. In material science, it offers a means to fine-tune the properties of next-generation materials. The detailed protocols and data provided in this guide are intended to facilitate its effective use in these exciting and rapidly advancing fields.
References
An In-Depth Technical Guide to the Synthesis of 1-Ethynyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic protocols for 1-ethynyl-4-(trifluoromethyl)benzene, a key building block in medicinal chemistry and materials science. The document details the widely employed Sonogashira coupling reaction and the alternative Corey-Fuchs reaction, offering step-by-step experimental procedures, quantitative data for comparison, and visualizations of the reaction pathways.
Core Synthesis Methodologies
Two principal routes have been established for the synthesis of this compound: the Sonogashira coupling of a halo-substituted trifluoromethylbenzene with an acetylene (B1199291) source, and the Corey-Fuchs homologation of 4-(trifluoromethyl)benzaldehyde (B58038).
Sonogashira Coupling Reaction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This method is the most common approach for the synthesis of this compound. The general scheme involves the reaction of a 4-halobenzotrifluoride (typically iodo- or bromo-substituted) with a protected or unprotected acetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[1]
A common strategy involves a two-step sequence: the Sonogashira coupling of 4-iodobenzotrifluoride (B1294960) with a silyl-protected acetylene, such as trimethylsilylacetylene (B32187), followed by the removal of the silyl (B83357) protecting group.
Reaction Workflow:
Figure 1: Workflow for the Sonogashira synthesis of this compound.
Experimental Protocol: Sonogashira Coupling and Desilylation
Step 1: Synthesis of 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene (B1587411) [2]
-
Materials:
-
4-Iodobenzotrifluoride (2.0 g)
-
Bis(triphenylphosphine)palladium(II) dichloride (340 mg, 4 mol%)
-
Copper(I) iodide (56 mg, 4 mol%)
-
Tetrahydrofuran (B95107) (THF), distilled (10 mL)
-
Triethylamine (Et₃N) (10 mL)
-
Trimethylsilylacetylene (TMS-acetylene) (1.25 mL)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Pentane
-
-
Procedure:
-
In a reaction vessel, suspend 4-iodobenzotrifluoride, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide in distilled THF and triethylamine.
-
Degas the mixture for 10 minutes by bubbling nitrogen gas through the solution.
-
Add trimethylsilylacetylene to the reaction mixture.
-
Seal the reaction vessel and heat the mixture to 40 °C for 4 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with pentane.
-
The combined organic layers are then processed for the desilylation step.
-
Step 2: Synthesis of this compound (Desilylation)
While the specific workup for the desilylation from the above protocol is not fully detailed, a general and effective method for removing the trimethylsilyl (B98337) (TMS) group involves treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base like potassium carbonate in methanol (B129727).
-
General Procedure using TBAF:
-
Dissolve the crude 1-[(trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene in a suitable organic solvent like THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1M in THF) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is typically worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Purification is achieved by column chromatography.
-
-
General Procedure using Potassium Carbonate/Methanol:
-
Dissolve the crude silyl-protected alkyne in methanol.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it to yield the final product.
-
Quantitative Data for Sonogashira Route
| Step | Starting Material | Product | Reagents | Yield | Purity | Reference |
| 1 | 4-Iodobenzotrifluoride | 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene | PdCl₂(PPh₃)₂, CuI, TMS-acetylene, Et₃N, THF | Not explicitly stated for this step | - | [2] |
| 2 | 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene | This compound | TBAF or K₂CO₃/MeOH | - | >98.0% (GC) | [3] |
Note: The provided reference for the Sonogashira coupling proceeds directly to the desilylation without isolating the silylated intermediate, hence a yield for the first step is not provided.
Corey-Fuchs Reaction
An alternative approach to synthesize terminal alkynes is the Corey-Fuchs reaction.[4] This two-step process involves the conversion of an aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[5] For the synthesis of this compound, the starting material would be 4-(trifluoromethyl)benzaldehyde.
Reaction Pathway:
Figure 2: Corey-Fuchs reaction pathway for the synthesis of this compound.
Experimental Protocol: Corey-Fuchs Reaction
Step 1: Synthesis of 1,1-Dibromo-2-(4-(trifluoromethyl)phenyl)ethene [6]
-
Materials:
-
Triphenylphosphine (B44618) (PPh₃) (3.0 eq)
-
Carbon tetrabromide (CBr₄) (1.5 eq)
-
4-(Trifluoromethyl)benzaldehyde (1.0 eq)
-
Dichloromethane (B109758) (DCM), dry
-
-
Procedure:
-
To a solution of triphenylphosphine in dry dichloromethane at 0 °C under an inert atmosphere (e.g., argon), add carbon tetrabromide.
-
Stir the resulting mixture at 0 °C for approximately 15 minutes.
-
Add a solution of 4-(trifluoromethyl)benzaldehyde in dry dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Triturate the mixture with cold hexanes and filter to remove the triphenylphosphine oxide byproduct.
-
Concentrate the filtrate and purify the residue by silica (B1680970) gel chromatography to obtain the dibromo-olefin product.
-
Step 2: Synthesis of this compound [6]
-
Materials:
-
1,1-Dibromo-2-(4-(trifluoromethyl)phenyl)ethene (1.0 eq)
-
n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.9 eq)
-
Tetrahydrofuran (THF), dry
-
-
Procedure:
-
Dissolve the dibromo-olefin in dry tetrahydrofuran under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add n-butyllithium to the cooled solution.
-
Stir the mixture at -78 °C for a specified time (typically 1-2 hours) and then allow it to warm to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Combine the organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data for Corey-Fuchs Route
| Step | Starting Material | Product | Reagents | Yield | Purity | Reference |
| 1 | 4-(Trifluoromethyl)benzaldehyde | 1,1-Dibromo-2-(4-(trifluoromethyl)phenyl)ethene | CBr₄, PPh₃ | ~82% (general procedure) | - | [6] |
| 2 | 1,1-Dibromo-2-(4-(trifluoromethyl)phenyl)ethene | This compound | n-BuLi | High (not specified for this particular substrate) | - | [6] |
Note: The yields for the Corey-Fuchs reaction are based on a general procedure and may vary for the specific substrate.
Spectroscopic Data for this compound
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Technique | Data | Reference |
| ¹H NMR | Spectra available | [7] |
| ¹³C NMR | Spectra available | - |
| IR | Spectra available | [8] |
| Mass Spec. | Molecular Weight: 170.13 g/mol | [8] |
Conclusion
This guide has outlined the primary synthetic routes to this compound, providing detailed experimental protocols for both the Sonogashira coupling and the Corey-Fuchs reaction. The Sonogashira coupling, particularly when starting from 4-iodobenzotrifluoride and using a silyl-protected acetylene, is a well-established and high-yielding method. The Corey-Fuchs reaction offers a viable alternative, starting from the corresponding aldehyde. The choice of method will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The provided data and workflows are intended to assist researchers in the efficient and successful synthesis of this important chemical intermediate.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 5. Corey-Fuchs Reaction [organic-chemistry.org]
- 6. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 7. Benzene, 1-ethynyl-4-fluoro-2-(trifluoroMethyl)-(1057670-05-9) 1H NMR spectrum [chemicalbook.com]
- 8. This compound | C9H5F3 | CID 4348295 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1-Ethynyl-4-(trifluoromethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile chemical intermediate, 1-Ethynyl-4-(trifluoromethyl)benzene. This compound is of significant interest in medicinal chemistry and materials science due to the presence of both a reactive ethynyl (B1212043) group and an electron-withdrawing trifluoromethyl substituent on the aromatic ring. This document is intended to serve as a valuable resource for researchers utilizing this compound in their work.
Molecular Structure
The molecular structure of this compound is presented below.
Caption: Molecular Structure of this compound.
Spectroscopic Data
The following tables summarize the available nuclear magnetic resonance (NMR) spectroscopic data for this compound. Infrared (IR) and mass spectrometry (MS) data were not available in the cited literature.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |
| 7.56 | d | 0.4 | 4H (aromatic) | Chloroform-d |
| 3.09 | s | - | 1H (ethynyl) | Chloroform-d |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 132.32 | Aromatic C | Chloroform-d |
| 125.9 (q, J = 3.8 Hz) | Aromatic C | Chloroform-d |
| 125.30 | Aromatic C | Chloroform-d |
| 125.26 | Aromatic C | Chloroform-d |
| 123.8 (q, J = 272.2 Hz) | CF₃ | Chloroform-d |
| 82.8 | Ethynyl C | Chloroform-d |
| 77.9 | Ethynyl C-H | Chloroform-d |
Table 3: ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Solvent |
| -62.73 | Chloroform-d |
| -62.8 | Chloroform-d |
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is provided below, based on established literature procedures.
Materials:
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride
-
Copper(I) iodide
-
Triethylamine (B128534) (Et₃N)
-
Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Pentane
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Sonogashira Coupling: To a solution of 4-iodobenzotrifluoride (1.0 eq) in a mixture of triethylamine and THF, bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq) are added. The resulting mixture is degassed with nitrogen for 15 minutes. (Trimethylsilyl)acetylene (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 12 hours.
-
Work-up and Extraction: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with pentane. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure.
-
Desilylation: The crude product from the previous step is dissolved in dichloromethane. A 1 M solution of tetrabutylammonium fluoride in THF (1.1 eq) is added, and the mixture is stirred at room temperature for 1 hour.
-
Final Purification: The reaction mixture is washed with water and brine, and the organic layer is dried over anhydrous magnesium sulfate. The solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to afford this compound as a colorless oil.
Synthetic Workflow
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthesis of this compound.
An In-depth Technical Guide to the Solubility of 1-Ethynyl-4-(trifluoromethyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethynyl-4-(trifluoromethyl)benzene is a key building block in medicinal chemistry and materials science, valued for its unique structural and electronic properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the terminal alkyne provides a versatile handle for synthetic transformations such as click chemistry and Sonogashira coupling. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a detailed overview of the predicted solubility profile of this compound, outlines a robust experimental protocol for its quantitative determination, and illustrates key logical and experimental workflows.
Introduction to this compound
This compound (CAS No. 705-31-7), also known as 4-ethynylbenzotrifluoride, is a colorless to light yellow liquid with a molecular formula of C₉H₅F₃ and a molecular weight of 170.13 g/mol .[1][2] Its structure features a benzene (B151609) ring substituted with a highly reactive ethynyl (B1212043) group and a strongly electron-withdrawing trifluoromethyl group. This combination of functional groups makes it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[3] The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of drug candidates, making this compound highly relevant to drug development professionals.
Solubility Profile
As of the publication of this guide, specific quantitative solubility data for this compound across a range of organic solvents is not extensively documented in publicly available literature. However, a qualitative solubility profile can be predicted based on the well-established principle of "like dissolves like" and by comparing it to structurally similar compounds.
The molecule possesses a large non-polar trifluoromethylphenyl group, which suggests high solubility in non-polar and moderately polar organic solvents. The terminal alkyne is a relatively non-polar functional group. A close structural analog, phenylacetylene (B144264) (ethynylbenzene), is reported to be soluble in acetone (B3395972) and miscible with diethyl ether and ethanol, while being insoluble in water.[4] Given the enhanced lipophilicity imparted by the -CF₃ group, this compound is expected to exhibit excellent solubility in a wide array of common organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
The following table provides a predicted solubility profile. These predictions are intended as a guideline for solvent selection and should be confirmed by experimental determination.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Cyclohexane | Soluble / Miscible | The compound's non-polar aromatic structure will interact favorably with non-polar solvents via van der Waals forces. |
| Aromatic | Toluene, Benzene | Miscible | The phenyl group of the solute will have strong π-stacking interactions with aromatic solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | Miscible | Similar polarity and ability to engage in dipole-dipole interactions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Solvents are effective at solvating non-polar to moderately polar organic molecules. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | The ketone's polarity can accommodate the aromatic ring, and it is a good solvent for phenylacetylene.[4] |
| Esters | Ethyl Acetate | Miscible | A versatile solvent capable of dissolving a wide range of organic compounds. |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | Soluble / Miscible | These solvents have strong dipoles capable of solvating a wide range of organic molecules. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble / Miscible | While the molecule cannot hydrogen-bond donate, the solvents can solvate the aromatic ring. Phenylacetylene is miscible in ethanol.[4] |
| Aqueous | Water | Insoluble | The compound is highly non-polar and lipophilic, making it immiscible with water. |
Experimental Protocol for Quantitative Solubility Determination
To obtain accurate and reproducible solubility data, a robust experimental methodology is required. The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the thermodynamic solubility of compounds.[5] Due to the volatility of this compound, quantification of the saturated solution is best performed using an instrumental analytical method such as High-Performance Liquid Chromatography (HPLC) rather than a gravimetric method.[6][7]
Materials and Equipment
-
This compound (solute, >98% purity)
-
Selected organic solvents (analytical or HPLC grade)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE membrane, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
Procedure
Part A: Preparation of Saturated Solution
-
Addition of Solute and Solvent: Add approximately 1 mL of the chosen organic solvent to a glass vial. Add an excess amount of this compound to the vial. An excess is confirmed by the presence of a separate, undissolved liquid phase after equilibration.
-
Equilibration: Securely cap the vials. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitation: Shake the vials at a constant speed for a predetermined period (e.g., 24 to 48 hours) to ensure the system reaches thermodynamic equilibrium. The time required for equilibration should be determined empirically by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) until the measured concentration remains constant.
Part B: Sample Preparation and Analysis
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solute to settle, forming a distinct layer.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. Avoid disturbing the undissolved layer.
-
Filtration: Immediately filter the withdrawn sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial to remove any microscopic undissolved droplets.
-
Dilution: Accurately dilute a known volume or weight of the filtered saturated solution with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted sample by HPLC. The concentration is determined by comparing the peak area of the analyte to a pre-established calibration curve.
Part C: Calibration Curve Preparation
-
Stock Solution: Prepare a stock solution of this compound of known concentration in the chosen mobile phase.
-
Standard Solutions: Prepare a series of at least five standard solutions by serial dilution of the stock solution to cover the expected concentration range of the diluted samples.
-
Analysis: Inject the standard solutions into the HPLC system and record the peak areas.
-
Plotting: Plot the peak area versus the concentration of the standard solutions and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99).
Calculation of Solubility
The concentration of the diluted sample is calculated using the regression equation from the calibration curve. The solubility (S) is then calculated by accounting for the dilution factor:
S (mg/mL) = CHPLC × DF
Where:
-
CHPLC is the concentration of the diluted sample determined by HPLC (in mg/mL).
-
DF is the dilution factor.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask HPLC method.
Caption: Workflow for solubility determination via the shake-flask HPLC method.
Structure-Property-Application Relationship
The utility of this compound in research and development stems directly from its molecular architecture. The diagram below illustrates the logical relationship between its structural components and its primary applications.
Caption: Structure-property-application relationships for the title compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C9H5F3 | CID 4348295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. phenylacetylene [chemister.ru]
- 5. researchgate.net [researchgate.net]
- 6. pharmaguru.co [pharmaguru.co]
- 7. improvedpharma.com [improvedpharma.com]
A Technical Guide to the Physical Characteristics of 1-Ethynyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-4-(trifluoromethyl)benzene, a substituted aromatic hydrocarbon, is a key building block in modern organic synthesis. Its utility spans the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of both a reactive ethynyl (B1212043) group and an electron-withdrawing trifluoromethyl group imparts unique chemical properties that are leveraged in various cross-coupling reactions and molecular architecture designs.[1] A thorough understanding of its physical properties is fundamental for its appropriate handling, storage, and application in research and development.
Physical Appearance and Properties
This compound is a clear liquid at room temperature.[1][2][3][4][5] Its color is typically described as ranging from colorless to light yellow or light orange.[1][2][3][4][5] The observed color can be an indicator of purity, with highly pure samples appearing colorless.
The compound is characterized by a set of well-defined physical constants that are crucial for its identification and use in controlled experimental settings. These properties are summarized in the table below.
Summary of Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₅F₃[1][3][6][7] |
| Molecular Weight | 170.13 g/mol [1][3][6][7] |
| Appearance | Colorless to light yellow to light orange clear liquid[1][2][3][4][5] |
| Boiling Point | 60 °C at 30 mmHg[1][5][7] 78-80 °C at 2 mmHg[8] |
| Density | 1.043 g/mL at 25 °C[8][9] 1.19 g/mL[1][5] |
| Refractive Index | n20/D 1.4650[8] n20D 1.46[1][5] |
| Purity | Typically ≥97% (GC)[1][2][3][4][8][9] |
| CAS Number | 705-31-7[1][2][6][7] |
Experimental Protocols
The determination of the physical properties of this compound, such as boiling point, density, and refractive index, follows standard experimental procedures in analytical chemistry. While specific instrument parameters may vary between laboratories, the underlying principles are well-established.
Boiling Point Determination: The boiling point is typically measured under reduced pressure to prevent decomposition of the compound at higher temperatures. A common method involves vacuum distillation, where the temperature of the vapor in equilibrium with the liquid is recorded at a specific pressure.
Density Measurement: The density is determined by measuring the mass of a known volume of the substance. This is often accomplished using a pycnometer or a digital density meter at a controlled temperature, commonly 25 °C.
Refractive Index Measurement: The refractive index, a measure of how light propagates through the substance, is determined using a refractometer. A small sample of the liquid is placed on the prism of the instrument, and the refractive index is read at a specific wavelength of light (typically the sodium D-line, 589 nm) and a controlled temperature (e.g., 20 °C).
Purity Analysis: The purity of this compound is most commonly assessed by gas chromatography (GC). This technique separates the compound from any impurities, and the relative peak areas provide a quantitative measure of its purity.
Logical Relationships in Synthesis
While there are no signaling pathways associated with this chemical compound, a logical workflow for its use in synthesis can be visualized. The following diagram illustrates a generalized workflow for a cross-coupling reaction involving this compound.
Caption: Generalized workflow for a cross-coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 705-31-7 | TCI AMERICA [tcichemicals.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 705-31-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C9H5F3 | CID 4348295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. 4-乙炔基-α,α,α-三氟甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 705-31-7 Cas No. | 4-(Trifluoromethyl)phenylacetylene | Apollo [store.apolloscientific.co.uk]
An In-depth Technical Guide to Trifluoromethylated Phenylacetylenes for Researchers, Scientists, and Drug Development Professionals
Introduction: Trifluoromethylated phenylacetylenes are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group onto the phenylacetylene (B144264) scaffold imparts unique physicochemical properties that can enhance the therapeutic potential of drug candidates. This technical guide provides a comprehensive overview of the synthesis, properties, and biological applications of trifluoromethylated phenylacetylenes, with a focus on their relevance to drug discovery and development.
The trifluoromethyl group is a key pharmacophore in modern drug design, primarily due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability.[1][2] When introduced into a molecule, the -CF3 group can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.[1] Phenylacetylene, a rigid and linear scaffold, serves as a versatile building block for the construction of complex molecular architectures. The combination of these two moieties in trifluoromethylated phenylacetylenes results in compounds with promising applications in various therapeutic areas, including oncology and virology.
Physicochemical Properties of Trifluoromethylated Phenylacetylenes
The position of the trifluoromethyl group on the phenyl ring—ortho, meta, or para—influences the electronic and steric properties of the molecule, thereby affecting its reactivity and biological activity.[3][4][5][6] A summary of the key physicochemical properties of ortho-, meta-, and para-trifluoromethylphenylacetylene is presented in Table 1.
| Property | o-(Trifluoromethyl)phenylacetylene | m-(Trifluoromethyl)phenylacetylene | p-(Trifluoromethyl)phenylacetylene |
| CAS Number | 704-41-6[7] | 705-30-6 | 705-31-7[8] |
| Molecular Formula | C₉H₅F₃ | C₉H₅F₃ | C₉H₅F₃ |
| Molecular Weight | 170.13 g/mol | 170.13 g/mol | 170.13 g/mol [8] |
| Boiling Point | Not specified | 146 °C[9] | 78 °C[10] |
| Density | 1.222 g/mL[7] | Not specified | 1.043 g/cm³[10] |
| Flash Point | 25 °C[7] | Not specified | 20 °C[10] |
| Appearance | Not specified | Not specified | Clear colorless to yellow liquid[1] |
Synthesis of Trifluoromethylated Phenylacetylenes: The Sonogashira Coupling
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11][12][13] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is highly efficient for the synthesis of trifluoromethylated phenylacetylenes.[14][15] Both traditional and copper-free Sonogashira protocols have been successfully employed.[14][16]
Experimental Protocol: Copper-Free Sonogashira Coupling of a Trifluoromethylated Aryl Halide with Phenylacetylene
This protocol is adapted from a general method for the copper-free Sonogashira coupling of aryl halides.[14]
Materials:
-
Trifluoromethylated aryl halide (e.g., 1-bromo-4-(trifluoromethyl)benzene)
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or [DTBNpP] Pd(crotyl)Cl)[14]
-
Base (e.g., Triethylamine (Et₃N) or 2,2,6,6-Tetramethylpiperidine (TMP))[14]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethyl sulfoxide (B87167) (DMSO))[14]
-
Schlenk flask and other standard glassware for air-sensitive reactions
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve the trifluoromethylated aryl halide (1.0 eq) in the anhydrous solvent.
-
Addition of Reagents: To the solution, add the palladium catalyst (e.g., 2.5 mol % [DTBNpP] Pd(crotyl)Cl) and the base (e.g., 2.0 eq TMP).[14]
-
Addition of Alkyne: Add phenylacetylene (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Some reactions may require gentle heating to proceed to completion.[14]
-
Work-up: Once the reaction is complete, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired trifluoromethylated phenylacetylene.
Below is a diagram illustrating the general workflow for the synthesis of trifluoromethylated phenylacetylenes via Sonogashira coupling.
Biological Activities and Applications in Drug Development
Trifluoromethylated phenylacetylenes have emerged as promising scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. The trifluoromethyl group can enhance the anticancer activity of a compound by increasing its ability to penetrate cell membranes and by improving its metabolic stability, leading to a longer duration of action.[1][10]
Enzyme Inhibition and Anticancer Activity
Numerous studies have demonstrated the potent enzyme inhibitory and anticancer activities of various trifluoromethylated compounds.[1][10][17] For instance, derivatives of trifluoromethyl-substituted pyrimidines have shown significant antiviral and antifungal activities.[18] In the context of cancer, trifluoromethylated compounds have been reported to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[7][19][20][21][22][23][24][25][26][27]
While direct evidence for the modulation of these pathways by trifluoromethylated phenylacetylenes is still emerging, the known activities of structurally related compounds suggest a high probability of similar mechanisms of action. For example, 2-phenylnaphthalene (B165426) derivatives have been shown to inhibit pro-inflammatory mediators by downregulating the MAPK/NF-κB pathway.[7] Given the structural similarities, it is plausible that trifluoromethylated phenylacetylenes could exert their anticancer effects through the inhibition of kinases within these critical signaling cascades.
Hypothesized Signaling Pathway Inhibition
Based on the available literature for structurally related compounds, a hypothesized mechanism of action for a trifluoromethylated phenylacetylene derivative as a kinase inhibitor is presented below. This diagram illustrates the potential inhibition of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.
Conclusion
Trifluoromethylated phenylacetylenes represent a valuable class of compounds for drug discovery and development. Their unique physicochemical properties, conferred by the trifluoromethyl group, make them attractive candidates for the design of potent and selective therapeutic agents. The well-established Sonogashira coupling reaction provides a robust and versatile method for their synthesis. While further research is needed to fully elucidate the specific biological mechanisms of action for this class of compounds, the existing evidence strongly suggests their potential as inhibitors of key signaling pathways implicated in diseases such as cancer. This technical guide provides a solid foundation for researchers and drug development professionals to explore the potential of trifluoromethylated phenylacetylenes in their own research endeavors.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3',5'-Bis(trifluoromethyl)phenyl acetylene | 88444-81-9 | FB87014 [biosynth.com]
- 9. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. researchgate.net [researchgate.net]
- 17. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 19. Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 21. Inhibition of the PI3K/AKT signaling pathway blocks the oncogenic activity of TRIM26 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 23. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sensitivity to PI3K and AKT inhibitors is mediated by divergent molecular mechanisms in subtypes of DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. news-medical.net [news-medical.net]
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling with 1-Ethynyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive applications in the synthesis of natural products, pharmaceuticals, and advanced materials.[2] The incorporation of the trifluoromethyl (CF₃) group into organic molecules is of particular interest in medicinal chemistry, as it can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] 1-Ethynyl-4-(trifluoromethyl)benzene is a key building block that allows for the introduction of a trifluoromethylated arylalkyne moiety, a structural motif present in various biologically active compounds, including kinase inhibitors.[4][5]
These application notes provide detailed protocols for the Sonogashira coupling of this compound with various aryl halides, a summary of representative reaction data, and visualizations of the reaction mechanism and experimental workflow.
Data Presentation
The following tables summarize quantitative data from representative Sonogashira coupling reactions involving this compound and other structurally relevant alkynes with a variety of aryl halides.
Table 1: Sonogashira Coupling of this compound with Aryl Halides
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | rt | 5 | 95 |
| 2 | 4-Iodobenzonitrile | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | rt | 6 | 92 |
| 3 | 1-Bromo-4-cyanobenzene | PdCl₂(PPh₃)₂ / X-Phos | K₂CO₃ | CH₃CN | 110 | 16 | 92 |
| 4 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ / X-Phos | K₂CO₃ | CH₃CN | 110 | 16 | - |
| 5 | 1-Iodo-4-(trifluoromethyl)benzene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | rt | 48 | - |
| 6 | 4-Iodotoluene | 5% Pd on alumina (B75360) / 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 80 | flow | 60-75 |
| 7 | 4-Iodobenzaldehyde | 5% Pd on alumina / 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 80 | flow | 75 |
Yields are isolated yields unless otherwise noted. "rt" denotes room temperature. "-" indicates data not available in the cited sources.
Table 2: Copper-Free Sonogashira Coupling Reactions
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt | 18 | 97 |
| 2 | 2,6-Dibromopyridine | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | rt | 48 | 60-70 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | rt | 48 | - |
Yields are isolated yields. "rt" denotes room temperature. "-" indicates data not available in the cited sources.
Experimental Protocols
The following are detailed protocols for performing the Sonogashira coupling reaction with this compound.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general procedure for the palladium-catalyzed, copper(I)-co-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N) (3.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or toluene) (5-10 mL)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add the anhydrous, degassed solvent (5-10 mL) via syringe.
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst formation.
-
Add triethylamine (3.0 mmol) followed by this compound (1.2 mmol) to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat as required (see Table 1 for specific conditions). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol describes a copper-free Sonogashira coupling, which can be advantageous in avoiding the formation of alkyne homocoupling byproducts and simplifying purification.[6]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., PPh₃, X-Phos) (0.04 mmol, 4 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like pyrrolidine) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF) (5-10 mL)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.0 mmol).
-
Add the anhydrous, degassed solvent (5-10 mL) via syringe.
-
Add this compound (1.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Sonogashira Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the copper-catalyzed Sonogashira coupling reaction.
Caption: Catalytic cycles of the Sonogashira reaction.
General Experimental Workflow
This diagram outlines the typical workflow for a Sonogashira coupling reaction followed by purification.
Caption: General workflow for Sonogashira coupling.
Application in Drug Discovery: Kinase Inhibitor Signaling Pathway
Diarylacetylene scaffolds are prevalent in kinase inhibitors. The product of a Sonogashira coupling with this compound could potentially inhibit signaling pathways implicated in cancer, such as the PI3K/Akt pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]
Application Notes and Protocols for 1-Ethynyl-4-(trifluoromethyl)benzene in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-4-(trifluoromethyl)benzene is a versatile terminal alkyne building block extensively utilized in click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The presence of the trifluoromethyl group imparts unique properties to the resulting triazole products, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making this reagent highly valuable in drug discovery, materials science, and bioconjugation. These application notes provide a comprehensive overview of its utility, supported by detailed experimental protocols and quantitative data.
Key Applications
The primary application of this compound lies in its efficient reaction with a wide array of azides to form stable 1,4-disubstituted 1,2,3-triazoles. This robust linkage is a key feature in several advanced applications:
-
Drug Discovery: The trifluoromethylphenyl triazole moiety serves as a crucial pharmacophore in the development of novel therapeutic agents. It is incorporated into molecules designed to exhibit a range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. The trifluoromethyl group can enhance binding affinity to biological targets and improve pharmacokinetic profiles.
-
Materials Science: In materials science, this compound is used in the synthesis of functional polymers and liquid crystals. The rigid triazole linkage and the properties of the trifluoromethyl group contribute to enhanced thermal stability and specific electro-optical properties in the resulting materials. For instance, its incorporation into polymer network liquid crystals has been shown to reduce operating voltage and hysteresis.[1]
-
Bioconjugation and PET Imaging: this compound and its derivatives are employed as synthons for the radiolabeling of biomolecules for Positron Emission Tomography (PET) imaging. The alkyne group allows for the "clicking" of a radiolabeled tag onto azide-modified peptides, proteins, or other biologically relevant molecules, enabling non-invasive in vivo imaging.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data from representative click chemistry reactions and applications involving this compound and its analogs.
Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Yields
| Azide (B81097) Reactant | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Benzyl azide | CuI / Cyrene™ | 12 h | 30 °C | 89-96% (analogous reaction) | [4] |
| Azido-functionalized RGD peptide | CuSO₄·5H₂O, Sodium Ascorbate (B8700270) / DMF, H₂O | 15 min | Room Temp. | High (Radiochemical) | [2][3] |
| Azido-functionalized cRGD peptide | CuSO₄·5H₂O, Sodium Ascorbate / DMF, H₂O | 15 min | Room Temp. | High (Radiochemical) | [2][3] |
| 2-Azido-2-deoxy-d-glucose | CuSO₄·5H₂O, Sodium Ascorbate / DMF, H₂O | 15 min | Room Temp. | High (Radiochemical) | [2][3] |
Table 2: Properties of Materials Synthesized Using this compound
| Material | Property Measured | Value | Reference |
| Polymer Network Liquid Crystal | Operating Voltage Reduction | 51.5% | [1] |
| Polymer Network Liquid Crystal | Hysteresis Reduction | to 0.38 V | [1] |
Table 3: Biological Activity of Triazoles Derived from Trifluoromethyl-containing Alkynes
| Compound | Biological Activity | Target/Assay | IC₅₀/EC₅₀/Ki | Reference |
| [¹⁸F]BTFP-PEG-cRGD | Tumor Uptake (PET Imaging) | U87 MG Xenograft | 5.19 ± 0.42 %ID/g | [3] |
| 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole | Antinociceptive | Formalin test (inflammatory phase) | Effective at 20 mg/kg | [1] |
| 1-O-((1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)-mollugin | Anticancer | A549 (lung cancer) cell line | 15% Yield (synthesis) |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound and a generic azide.
Materials:
-
This compound
-
Azide of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Deionized water
-
Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired azide (1.0-1.2 eq.) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq.) in a minimum amount of deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq.) in a minimum amount of deionized water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Radiosynthesis of a Peptide-Based PET Tracer (Adapted)
This protocol is adapted from the synthesis of RGD-based PET tracers using a trifluoromethyl-containing alkyne synthon for bioconjugation.[2][3]
Materials:
-
Azide-functionalized peptide (e.g., N₃-PEG-RGD)
-
[¹⁸F]this compound (as the radiolabeled synthon)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF)
-
Deionized water
-
Solid-phase extraction (SPE) cartridge for purification
Procedure:
-
To a solution of the azide-functionalized peptide in a mixture of DMF and water, add a pre-mixed solution of CuSO₄·5H₂O and THPTA.
-
Add a freshly prepared solution of sodium ascorbate.
-
Introduce the [¹⁸F]this compound solution to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 15-30 minutes.
-
Quench the reaction and purify the radiolabeled peptide using a suitable SPE cartridge.
-
Elute the final product, perform quality control (e.g., radio-TLC, HPLC), and formulate for in vivo studies.
Diagrams
Caption: General workflow of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: Experimental workflow for bioconjugation and PET tracer development.
Caption: Proposed signaling pathway for the antinociceptive effects of a triazole derivative.
References
- 1. Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Antitumor Activity of 1-Substituted 1,2,3-Triazole-Mollugin Derivatives | MDPI [mdpi.com]
The Strategic Application of 1-Ethynyl-4-(trifluoromethyl)benzene in the Synthesis of Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Ethynyl-4-(trifluoromethyl)benzene, a versatile building block in modern pharmaceutical synthesis. Its unique structural features—a reactive terminal alkyne and an electron-withdrawing trifluoromethyl group—make it a valuable reagent for the construction of complex molecular architectures with potential therapeutic applications, particularly in the development of kinase inhibitors.
Introduction
This compound is a key starting material in the synthesis of a variety of pharmacologically active compounds.[1][2][3] The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates, while the ethynyl (B1212043) group serves as a versatile handle for forming carbon-carbon and carbon-heteroatom bonds through reactions such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[2][3][4] These reactions are fundamental in medicinal chemistry for the rapid assembly of compound libraries for high-throughput screening and the synthesis of targeted therapeutics.
Applications in Pharmaceutical Synthesis
The primary applications of this compound in drug discovery and development include:
-
Synthesis of Kinase Inhibitors: The trifluoromethylphenyl motif is a common feature in many kinase inhibitors. By incorporating this moiety, it is possible to synthesize potent and selective inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others involved in cancer cell signaling pathways.
-
Construction of Triazole-Containing Compounds: The CuAAC reaction allows for the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles. The resulting triazole ring is a bioisostere for various functional groups and can participate in hydrogen bonding and dipole interactions with biological targets, making it a privileged scaffold in medicinal chemistry.[5][6]
-
Development of Novel Heterocyclic Scaffolds: Through Sonogashira coupling with various (hetero)aryl halides, novel and complex heterocyclic systems can be accessed, expanding the chemical space for drug discovery.
Experimental Protocols
The following are detailed protocols for key reactions involving this compound.
Protocol 1: Sonogashira Coupling for the Synthesis of Aryl-Alkynes
This protocol describes a typical Sonogashira coupling reaction between this compound and an aryl iodide.
Reaction Scheme:
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodopyrazole)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N), anhydrous
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol, 1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous triethylamine (5 mL) and anhydrous tetrahydrofuran (5 mL).
-
Add this compound (1.2 mmol, 1.2 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Quantitative Data for Sonogashira Coupling Reactions
| Entry | Aryl Halide | Catalyst System | Solvent | Base | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | Pd(PPh₃)₄ / CuI | THF/DMA | Et₃N | 72 | Low | [7] |
| 2 | 4-Iodobenzaldehyde | Pd on alumina (B75360) / Cu₂O on alumina | THF/DMA | Et₃N | - | 75 | [7] |
| 3 | 1-Iodo-2-methyl-4-nitrobenzene | Pd on alumina / Cu₂O on alumina | THF/DMA | Et₃N | - | - | [7] |
| 4 | 4-Iodopyrazole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | - | - | - | [8] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and an organic azide (B81097).
Reaction Scheme:
Materials:
-
This compound
-
Organic azide (e.g., benzyl (B1604629) azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) and the organic azide (1.0 mmol, 1.0 eq.) in a 1:1 mixture of tert-butanol and deionized water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in deionized water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. A color change to yellow/orange is typically observed.
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous ammonium chloride (20 mL) to remove copper salts, followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude triazole product.
-
If necessary, purify the product by recrystallization or silica gel column chromatography.
Quantitative Data for CuAAC Reactions
| Entry | Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Benzyl azide | CuI | Cyrene™ | 24 | 70 | [9] |
| 2 | 1-Ethynyl-4-methoxybenzene | Allyl azide | CuI | Cyrene™ | - | - | [9] |
| 3 | Ethynyl trifluoromethyl sulfide | 1-Azido-4-nitrobenzene | - | - | 16 | - | [1] |
| 4 | Ethynyl trifluoromethyl sulfide | 1-Azido-4-fluorobenzene | - | - | 16 | - | [1] |
Note: Reaction conditions and yields can vary significantly based on the specific substrates.
Signaling Pathways and Biological Context
Derivatives of this compound are often designed as inhibitors of protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. Two of the most important pathways targeted in cancer therapy are the PI3K/Akt and VEGFR signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation. Many cancers exhibit mutations that lead to the constitutive activation of this pathway.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is crucial for angiogenesis, the formation of new blood vessels. In cancer, tumors induce angiogenesis to obtain the nutrients and oxygen required for their growth and metastasis.
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its utility in constructing molecules with potent biological activities, particularly kinase inhibitors, through robust and efficient reactions like Sonogashira coupling and click chemistry, makes it an indispensable tool for medicinal chemists. The provided protocols and a fundamental understanding of the targeted signaling pathways will aid researchers in the design and synthesis of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
- 8. benchchem.com [benchchem.com]
- 9. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
Application Notes and Protocols: 1-Ethynyl-4-(trifluoromethyl)benzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-4-(trifluoromethyl)benzene (ETB) is a versatile aromatic organic compound that has garnered significant interest as a building block in the field of materials science. Its unique molecular architecture, featuring a reactive ethynyl (B1212043) group and an electron-withdrawing trifluoromethyl group, imparts desirable properties to the resulting materials. The trifluoromethyl group enhances chemical and thermal stability, while the ethynyl group provides a site for various polymerization and cross-linking reactions.[1] These characteristics make ETB a valuable component in the synthesis of advanced polymers and composite materials with tailored optical and electronic properties.
One of the notable applications of ETB is in the formulation of Polymer Network Liquid Crystals (PNLCs). The incorporation of ETB into PNLC systems has been shown to significantly reduce the operating voltage and hysteresis, key parameters for the performance of liquid crystal-based devices.[2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the fabrication of polymer network liquid crystals.
Physicochemical Properties of this compound
| Property | Value |
| Synonyms | 4-Ethynylbenzotrifluoride, 4-(Trifluoromethyl)phenylacetylene |
| CAS Number | 705-31-7 |
| Molecular Formula | C₉H₅F₃ |
| Molecular Weight | 170.13 g/mol [4] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 60 °C at 30 mmHg |
| Density | 1.19 g/mL |
Applications in Polymer Network Liquid Crystals (PNLCs)
The addition of small quantities of this compound to polymer network liquid crystal formulations has a profound impact on their electro-optical properties. ETB can act as either a co-monomer, participating in the polymerization of the network, or as a diluent that modifies the properties of the liquid crystal host.
Key Advantages of Incorporating ETB in PNLCs:
-
Reduced Driving Voltage: The presence of the trifluoromethyl group is believed to lower the anchoring energy between the liquid crystal molecules and the polymer network. This weaker anchoring allows the liquid crystal director to be more easily reoriented by an external electric field, resulting in a lower threshold and saturation voltage.
-
Decreased Hysteresis: The reduced interaction between the liquid crystal and the polymer network also contributes to a decrease in hysteresis, which is the difference in the electro-optical response as the applied voltage is increased and then decreased.
Quantitative Data on PNLC Performance with ETB
The following table summarizes the quantitative improvements observed in the electro-optical properties of a PNLC device upon the addition of this compound. The base PNLC formulation consists of a liquid crystal host and a diacrylate monomer (RM257).
| Role of ETB | Concentration of ETB (wt%) | Reduction in Operating Voltage | Hysteresis (V) |
| Monomer | 1 | 63.1% | 0.18 |
| Diluent | 1 | 51.5% | 0.38 |
Data sourced from "Effect of 1-ethynyl-4-(trifluoromethyl) benzene (B151609) on polymer network liquid crystal".[2][3]
Experimental Protocols
Protocol 1: Fabrication of a Polymer Network Liquid Crystal (PNLC) Device
This protocol outlines the general procedure for the fabrication of a PNLC cell. The incorporation of this compound can be achieved by adding it to the initial liquid crystal/monomer mixture.
Materials:
-
Nematic Liquid Crystal (e.g., E7, BL001)
-
Photoreactive Monomer (e.g., RM257, a diacrylate monomer)
-
This compound (ETB)
-
Photoinitiator (e.g., Irgacure 651)
-
Indium Tin Oxide (ITO) coated glass slides
-
Polyimide alignment layer solution
-
Spacers of desired cell gap (e.g., 10 µm)
-
UV curable adhesive
-
Solvents for cleaning (e.g., acetone (B3395972), isopropanol)
Equipment:
-
Spin coater
-
Hot plate
-
UV curing system (365 nm)
-
Optical microscope with polarizers
-
Function generator and voltage amplifier
-
Photodetector and oscilloscope
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass slides thoroughly with acetone and isopropanol.
-
Spin-coat a thin layer of polyimide alignment solution onto the ITO surface.
-
Bake the slides on a hot plate according to the polyimide manufacturer's instructions to cure the alignment layer.
-
Gently rub the polyimide layer with a velvet cloth in a single direction to induce a preferential alignment for the liquid crystal molecules.
-
-
Mixture Preparation:
-
Prepare the liquid crystal/monomer mixture in the desired weight ratio (e.g., 95:5 LC:monomer).
-
To use ETB as a monomer: Substitute a portion of the diacrylate monomer with ETB (e.g., for a 5 wt% polymer concentration with 1 wt% ETB, the mixture would be 95% LC, 4% RM257, and 1% ETB).
-
To use ETB as a diluent: Add ETB to the LC host before mixing with the monomer (e.g., for a 5 wt% polymer concentration with 1 wt% ETB as a diluent, the mixture would be 94% LC, 1% ETB, and 5% RM257).
-
Add a small amount of photoinitiator (typically ~0.5-1 wt% of the monomer content) to the mixture.
-
Gently heat and stir the mixture until all components are completely dissolved and homogenous.
-
-
Cell Assembly:
-
Sprinkle spacers of the desired thickness onto one of the prepared ITO slides.
-
Apply a thin line of UV curable adhesive around the perimeter of the other ITO slide.
-
Carefully place the second slide on top of the first, with the rubbing directions either parallel or anti-parallel, to form an empty cell.
-
Expose the edges of the cell to UV light to cure the adhesive and seal the cell, leaving two small openings for filling.
-
-
Liquid Crystal Filling:
-
Heat the empty cell and the liquid crystal mixture to above the clearing point of the liquid crystal.
-
Place a drop of the mixture at one of the openings of the cell.
-
Allow the cell to fill via capillary action in a vacuum chamber to avoid air bubbles.
-
Once filled, seal the openings with UV curable adhesive.
-
-
UV Curing (Polymerization):
-
Place the filled cell in the UV curing system.
-
Expose the cell to UV light (e.g., 365 nm) with a specific intensity and for a duration sufficient to induce polymerization of the monomer. The curing conditions (intensity and time) will influence the morphology of the polymer network and should be optimized for the specific application. A typical intensity is in the range of 10-100 mW/cm².
-
-
Characterization:
-
Examine the cell under a polarizing optical microscope to assess the liquid crystal alignment and the polymer network morphology.
-
Measure the electro-optical properties, such as the voltage-transmittance curve and response times, using a function generator, voltage amplifier, photodetector, and oscilloscope.
-
Visualizations
Experimental Workflow for PNLC Fabrication
References
Application Notes and Protocols for Sonogashira Reaction with Aryl Halides and 1-Ethynyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[2] The trifluoromethyl group is a key moiety in many pharmaceutical compounds due to its ability to enhance metabolic stability and binding affinity. This document provides detailed protocols for the Sonogashira reaction of various aryl halides with 1-Ethynyl-4-(trifluoromethyl)benzene, a crucial building block for introducing the trifluoromethylphenylacetylene unit. Both traditional copper-co-catalyzed and copper-free methodologies are presented to offer flexibility depending on the substrate and desired purity of the final product.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Sonogashira coupling of various aryl halides with terminal alkynes. While specific data for this compound is limited in the literature, the provided data with analogous alkynes can serve as a valuable reference for reaction optimization.
Table 1: Copper-Catalyzed Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo-4-(trifluoromethyl)benzene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (1 mol%), cataCXium A (2 mol%) | Cs₂CO₃ | 2-MeTHF | RT | 48 | 8m (not specified)[3] |
| 2 | 1,2-Diiodo-5-methoxybenzene | This compound | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 36[4] |
| 3 | 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina, 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 75 | 72 | <2[5] |
| 4 | 4-Bromoanisole | Phenylacetylene | Pd₂(dba)₃, XPhos | Cs₂CO₃ | CH₃CN | 75 | 12 | Good to Excellent[1] |
| 5 | 1-Chloro-4-nitrobenzene | Phenylacetylene | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 | Appropriate | Good to Excellent[2] |
Table 2: Copper-Free Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | TMP | DMSO | RT | 2 | 97[6] |
| 2 | 2-Bromopyridine | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | TMP | DMSO | RT | 2 | 95[6] |
| 3 | 4-Bromobenzonitrile | Phenylacetylene | Pd(OAc)₂, PPh₃ | TBAF | - | Not Specified | Not Specified | Good to Excellent[7] |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general method for the coupling of aryl halides with this compound using a palladium catalyst and a copper(I) co-catalyst.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2.0 mmol, 2.0 equiv)
-
Anhydrous and deoxygenated solvent (e.g., Toluene, THF, or DMF)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, deoxygenated solvent, followed by the amine base and this compound via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. The optimal temperature and reaction time will depend on the reactivity of the aryl halide.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper or when copper contamination of the final product is a concern.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 0.025 mmol, 2.5 mol%)
-
Base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP) or Cesium Carbonate (Cs₂CO₃), 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 1,4-Dioxane)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl bromide, palladium catalyst, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by this compound via syringe.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Caption: General experimental workflow for the Sonogashira coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ijnc.ir [ijnc.ir]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Polymerization Reactions Involving 1-Ethynyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polymerization reactions involving 1-Ethynyl-4-(trifluoromethyl)benzene (ETB). This versatile monomer offers unique properties due to its trifluoromethyl group and ethynyl (B1212043) functionality, making it a valuable building block in materials science and medicinal chemistry.[1] The trifluoromethyl group enhances chemical stability and lipophilicity, while the ethynyl group allows for various polymerization and coupling reactions.[1]
This document details two primary applications: the synthesis of poly(this compound) and its use as a functional additive in polymer network liquid crystals (PNLCs) to enhance their electro-optical properties.
Homopolymerization of this compound via Rhodium-Catalyzed Polymerization
Poly(this compound) is a conjugated polymer with potential applications in electronics, optics, and membrane separations. The synthesis of this polymer can be achieved through the polymerization of the ETB monomer using a rhodium(I) catalyst. Rhodium-based catalysts are known for their high efficiency and ability to produce stereoregular poly(phenylacetylene)s.
Experimental Protocol: Synthesis of Poly(this compound)
This protocol is adapted from established procedures for the polymerization of substituted phenylacetylenes using rhodium(I) catalysts.
Materials:
-
This compound (ETB) (monomer)
-
[Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] (catalyst) or a similar Rh(I) complex
-
Tetrahydrofuran (THF), anhydrous
-
Argon gas
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the rhodium catalyst in anhydrous THF.
-
Polymerization Reaction:
-
In a Schlenk flask under an argon atmosphere, dissolve the desired amount of this compound in anhydrous THF. A typical monomer concentration is 0.25 M.
-
Stir the solution at the desired reaction temperature (e.g., 20°C) in the absence of light.
-
Inject the catalyst solution into the monomer solution with vigorous stirring. The monomer-to-catalyst ratio ([M]/[C]) is typically around 100.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by gas chromatography (GC) to determine monomer conversion.
-
-
Polymer Isolation:
-
Once the desired conversion is reached (typically within 5-90 minutes), quench the polymerization by precipitating the polymer in a large volume of cold methanol (273 K) with vigorous stirring.
-
Filter the precipitated polymer.
-
Wash the polymer thoroughly with methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
The resulting poly(this compound) can be characterized by:
-
Size Exclusion Chromatography (SEC): To determine the molecular weight (Mw and Mn) and polydispersity index (Đ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal properties of the polymer.
-
-
Expected Results
The polymerization of substituted phenylacetylenes with Rh(I) catalysts typically yields high molecular weight polymers with a high degree of stereoregularity (cis-transoidal configuration).[2] The trifluoromethyl group on the phenyl ring is expected to influence the polymer's electronic properties and solubility.
Application of this compound in Polymer Network Liquid Crystals (PNLCs)
This compound can be incorporated into polymer network liquid crystals to significantly improve their electro-optical performance. It can function as either a co-monomer or a diluent in the formulation.[3][4][5][6] The addition of a small amount of ETB has been shown to reduce the operating voltage and hysteresis of PNLC devices.[3][4][5][6]
Experimental Protocol: Fabrication of a PNLC Cell with ETB
This protocol describes the preparation of a PNLC cell using the ultraviolet (UV) polymerization-induced phase separation (PIPS) method.
Materials:
-
Liquid Crystal (LC): E7 or similar nematic liquid crystal
-
Polymerizable Monomer: 1,4-Bis-[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzene (RM257)
-
Functional Additive: this compound (ETB)
-
Photoinitiator: 1-Hydroxycyclohexyl phenyl ketone (Irgacure 651 or similar)
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Polyimide alignment layer
-
UV curing system (365 nm)
Procedure:
-
Mixture Preparation:
-
In a clean vial, prepare a homogeneous mixture of the liquid crystal, RM257, ETB, and the photoinitiator. The components are typically mixed in specific weight percentages (see tables below).
-
Heat and stir the mixture in a dark environment to ensure complete dissolution and uniformity.
-
-
Cell Assembly:
-
Spin-coat a polyimide alignment layer onto the ITO-coated glass substrates and rub them to induce a preferential alignment of the liquid crystal molecules.
-
Assemble a cell with a defined thickness (e.g., using spacers) by placing the two substrates together with the alignment layers facing each other.
-
-
Cell Filling:
-
Fill the empty cell with the prepared liquid crystal/monomer mixture via capillary action in the isotropic phase of the liquid crystal.
-
-
UV Curing:
-
Expose the filled cell to UV light (e.g., 365 nm) with a controlled intensity and duration to induce polymerization of the monomers. This process forms a polymer network within the liquid crystal, phase-separating the two components.
-
-
Electro-Optical Characterization:
-
Measure the electro-optical properties of the fabricated PNLC cell, including the voltage-transmittance characteristics, operating voltage, and hysteresis.
-
Quantitative Data: Effect of ETB on PNLC Performance
The following tables summarize the quantitative data from studies on the effect of ETB on the electro-optical properties of PNLCs.
Table 1: ETB as a Monomer in the Polymer Network [3][4][6]
| Sample | Polymer Content (wt%) | ETB in Polymer (wt%) | Operating Voltage Reduction (%) | Hysteresis (V) |
| Reference | 5 | 0 | - | > 0.5 |
| ETB-Monomer | 5 | 1 | 63.1 | 0.18 |
Table 2: ETB as a Diluent in the Liquid Crystal Mixture [3][4][5][6]
| Sample | RM257 Content (wt%) | ETB Content (wt%) | Operating Voltage Reduction (%) | Hysteresis (V) |
| Reference | 5 | 0 | - | > 0.5 |
| ETB-Diluent | 5 | 1 | 51.5 | 0.38 |
Visualizations
Workflow for PNLC Fabrication
References
- 1. Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium( i ) catalyst with a N-functionalized hemilabile phosphine ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00259H [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polymerization of phenylacetylene catalyzed by rhodium( i ) complexes with N -functionalized N-heterocyclic carbene ligands - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01650D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
High-Yield Synthesis of 1-Ethynyl-4-(trifluoromethyl)benzene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 1-Ethynyl-4-(trifluoromethyl)benzene and its derivatives. The methodologies outlined herein are primarily based on the robust and versatile Sonogashira cross-coupling reaction, a cornerstone in the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] These compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[3]
Introduction
The synthesis of arylalkynes, particularly those bearing electron-withdrawing groups like the trifluoromethyl moiety, is a critical process in the development of novel pharmaceuticals and functional materials.[3][4] The Sonogashira reaction offers a reliable and efficient route to these structures, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions.[2][5] This document details both traditional and copper-free Sonogashira protocols, providing researchers with the necessary information to select and optimize the reaction conditions for their specific needs.
Safety Precautions
Prior to commencing any experimental work, it is crucial to review the safety data sheets (SDS) for all reagents. 4-(Trifluoromethyl)phenylacetylene and its precursors are flammable liquids and may cause irritation.[6][7][8]
General Safety Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, flame-retardant lab coats, and chemical-resistant gloves (e.g., nitrile rubber).[6][7]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[6]
-
Ignition Sources: Keep all reagents away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1][6]
-
Static Discharge: Ensure that all equipment is properly grounded and bonded to prevent static discharge.[1][7]
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6][7]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled hazardous waste containers according to institutional and local regulations.[6]
Experimental Protocols
The following protocols provide a framework for the synthesis of this compound derivatives. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Traditional Copper-Catalyzed Sonogashira Coupling
This protocol is a general and widely applicable method for the synthesis of arylalkynes.
Materials:
-
Aryl halide (e.g., 1-iodo-4-(trifluoromethyl)benzene or 1-bromo-4-(trifluoromethyl)benzene) (1.0 eq)
-
Terminal alkyne (e.g., trimethylsilylacetylene (B32187) or phenylacetylene) (1.1 - 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 - 0.05 eq)
-
Copper(I) iodide (CuI) (0.025 - 0.10 eq)
-
Amine base (e.g., triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA)) (2 - 7 eq)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.[9]
-
Add the anhydrous and degassed solvent, followed by the amine base and the terminal alkyne.[9][10]
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.[9]
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and filter through a pad of Celite® to remove the catalyst residues.[9][10]
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[10]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper or to minimize the formation of alkyne homocoupling byproducts.
Materials:
-
Aryl halide (e.g., 1-iodo-4-(trifluoromethyl)benzene or 1-bromo-4-(trifluoromethyl)benzene) (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(CH₃CN)₂ or Pd(OAc)₂) (0.03 eq)
-
Phosphine (B1218219) ligand (e.g., XPhos) (0.06 eq)
-
Base (e.g., Cesium carbonate (Cs₂CO₃) or Triethylamine (Et₃N)) (2.6 eq)
-
Anhydrous and degassed solvent (e.g., Acetonitrile (B52724) (CH₃CN) or water)[12][13]
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, phosphine ligand, and base.[13]
-
Add the anhydrous and degassed solvent and the terminal alkyne.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Stir the reaction mixture at the appropriate temperature (e.g., 75 °C for acetonitrile or room temperature for aqueous conditions).[13]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[9]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.[9]
Data Presentation
The following tables summarize representative reaction conditions and yields for the synthesis of this compound derivatives and related compounds via Sonogashira coupling.
Table 1: Copper-Catalyzed Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 |
| 2 | 1-Iodo-4-nitrobenzene | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (cat.) | CuI (cat.) | Triethylamine | - | RT | 1.5 | Good |
| 3 | 5-Bromo-2-iodo-N-morpholinebenzamide | 4-Ethynylanisole | Pd₂(dba)₃ (cat.) | - | - | DMSO | - | - | 73 |
| 4 | 2,5-Diiodo-N-morpholinebenzamide | 1-Ethynyl-4-nitrobenzene | Pd₂(dba)₃ (cat.) | - | - | DMSO | - | - | 80 |
Yields are for the isolated product after purification. "cat." indicates a catalytic amount was used without specifying the exact percentage in the source.
Table 2: Copper-Free Sonogashira Coupling of Aryl Bromides with Arylacetylenes
| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Diiodobenzoyl)morpholine | 4-Ethoxyphenyl)ethynyl)acetylene | Pd₂(dba)₃ (cat.) | - | - | DMSO | - | - | 81 |
| 2 | Bromoarene | Arylalkyne | PdCl₂(CH₃CN)₂ (3) | XPhos (6) | Cs₂CO₃ | CH₃CN | 75 | 12 | - |
| 3 | Aryl iodide | Aryl alkyne | [9] (0.025) | - | Et₃N | Water | 50 | 5 | 91 |
| 4 | Aryl iodide | Aryl alkyne | [9] (0.25) | - | Et₃N | Water | 40 | 4 | 90 |
Yields are for the isolated product after purification. The specific catalyst in entries 3 and 4 is denoted as[9] in the source document.[12] The yield for entry 2 was not specified in the source.[13]
Visualization
Experimental Workflow for Sonogashira Coupling
The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives via Sonogashira coupling.
Caption: General workflow for the synthesis and purification of arylalkynes.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. lookchem.com [lookchem.com]
- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.ie [fishersci.ie]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. DSpace [repository.kaust.edu.sa]
- 13. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
Application Notes and Protocols: 1-Ethynyl-4-(trifluoromethyl)benzene in the Synthesis of Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-Ethynyl-4-(trifluoromethyl)benzene (ETB) in the synthesis and formulation of liquid crystal (LC) materials. The inclusion of ETB in liquid crystal mixtures, particularly in polymer network liquid crystals (PNLCs), has been shown to significantly improve key electro-optical properties.
Introduction
This compound is a functionalized aromatic compound featuring both an ethynyl (B1212043) group and a trifluoromethyl group.[1][2] These functional groups impart unique properties when incorporated into liquid crystal systems. The rigid nature of the benzene (B151609) ring and the ethynyl group can contribute to the mesophase stability, while the highly polar trifluoromethyl group can influence the dielectric anisotropy and other electro-optical characteristics of the final liquid crystal material. In the context of PNLCs, ETB can act as a reactive monomer or a diluent, offering a versatile tool for tuning the performance of liquid crystal devices.[3][4][5][6]
Applications in Polymer Network Liquid Crystals (PNLCs)
PNLCs are a class of composite materials where a small amount of a polymer network is formed within a liquid crystal host. These materials are promising for applications such as smart windows, light shutters, and displays due to their potential for large-area manufacturing and high transmittance.[3] However, challenges such as high driving voltage and significant hysteresis often limit their performance.[3][5][6]
The addition of this compound to PNLC formulations has been demonstrated to effectively mitigate these issues.[3][4][5][6] The ethynyl group of ETB allows it to be incorporated into the polymer network, while its molecular structure and polarity modify the interactions between the polymer network and the liquid crystal molecules.
Quantitative Data Summary
The following tables summarize the quantitative effects of ETB on the electro-optical properties of PNLCs when used as a monomer and as a diluent.
Table 1: Effect of ETB as a Monomer on PNLC Performance [4][6]
| ETB Concentration (wt% of total polymer) | Operating Voltage Reduction (%) | Hysteresis (V) |
| 1% | 63.1% | 0.18 |
In this context, ETB replaces an equivalent weight percentage of the primary monomer, RM257, while the total polymer content is maintained at 5 wt%.
Table 2: Effect of ETB as a Diluent on PNLC Performance [4][5][6]
| RM257 Concentration (wt%) | ETB Concentration (wt%) | Operating Voltage Reduction (%) | Hysteresis (V) |
| 5% | 1% | 51.5% | 0.38 |
In this scenario, ETB is added to the mixture without replacing any of the monomer content.
These data clearly indicate that even a small amount of ETB can lead to a substantial reduction in both the operating voltage and hysteresis of PNLC devices.[3][4][5][6]
Experimental Protocols
The following protocols are based on methodologies reported for the preparation and characterization of PNLCs containing ETB.
Protocol 1: Preparation of a PNLC Cell with ETB as a Monomer
Materials:
-
Liquid Crystal Host (e.g., nematic LC)
-
Reactive Monomer (e.g., RM257, 1,4-Bis-[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzene)
-
This compound (ETB)
-
Photoinitiator (e.g., Irgacure 651)
-
Indium Tin Oxide (ITO) coated glass slides
-
Spacers (e.g., 10 µm)
-
UV Curing System
Procedure:
-
Mixture Preparation:
-
Prepare a homogenous mixture of the liquid crystal host, RM257, ETB, and the photoinitiator. For a formulation with 1 wt% ETB in a 5 wt% polymer system, the composition would be:
-
Liquid Crystal Host: 95 wt%
-
RM257: 4 wt%
-
ETB: 1 wt%
-
Photoinitiator: 0.5 wt% (relative to the total monomer weight)
-
-
Ensure complete dissolution of all components, which may require gentle heating and stirring.
-
-
Cell Assembly:
-
Clean the ITO-coated glass slides thoroughly.
-
Assemble a cell by placing two ITO slides together with the conductive sides facing inwards, separated by spacers to define the cell gap (e.g., 10 µm).
-
Capillary fill the cell with the prepared liquid crystal mixture in its isotropic phase.
-
-
UV Curing (Polymerization):
-
Expose the filled cell to UV light of appropriate wavelength and intensity to initiate polymerization of the monomers.
-
The curing process forms the polymer network within the liquid crystal host. Curing conditions (UV intensity, exposure time) should be optimized for the specific material system.
-
Protocol 2: Preparation of a PNLC Cell with ETB as a Diluent
Materials:
-
Same as Protocol 1.
Procedure:
-
Mixture Preparation:
-
Prepare a homogenous mixture with the following composition:
-
Liquid Crystal Host: 94 wt%
-
RM257: 5 wt%
-
ETB: 1 wt%
-
Photoinitiator: 0.5 wt% (relative to the total monomer weight)
-
-
Follow the same dissolution procedure as in Protocol 1.
-
-
Cell Assembly and UV Curing:
-
Follow steps 2 and 3 from Protocol 1.
-
Protocol 3: Electro-Optical Characterization
Equipment:
-
Function Generator
-
Voltage Amplifier
-
He-Ne Laser
-
Polarizer and Analyzer
-
Photodetector
-
Oscilloscope
Procedure:
-
Voltage-Transmittance (V-T) Curve Measurement:
-
Place the prepared PNLC cell between crossed polarizers in the path of the He-Ne laser.
-
Apply a variable AC voltage (e.g., 1 kHz square wave) to the cell using the function generator and amplifier.
-
Measure the transmitted light intensity using the photodetector as a function of the applied voltage.
-
Plot the transmittance versus voltage to obtain the V-T curve. The threshold and saturation voltages can be determined from this curve.
-
-
Hysteresis Measurement:
-
Measure the V-T curve by first increasing the voltage from zero to the saturation voltage and then decreasing it back to zero.
-
The difference in the voltage required to achieve a specific transmittance during the voltage ramp-up and ramp-down is a measure of the hysteresis.
-
Visualizations
The following diagrams illustrate the workflow for preparing PNLCs with ETB and the logical relationship of its dual role.
Caption: Workflow for the preparation and characterization of PNLCs containing ETB.
Caption: Dual role of ETB as a monomer and a diluent in PNLCs and their respective outcomes.
References
Application of 1-Ethynyl-4-(trifluoromethyl)benzene in Agrochemical Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-4-(trifluoromethyl)benzene is a versatile chemical intermediate of significant interest in the field of agrochemical development. Its unique molecular structure, featuring a reactive ethynyl (B1212043) group and a trifluoromethyl-substituted phenyl ring, makes it a valuable building block for the synthesis of novel pesticides, including fungicides, herbicides, and insecticides. The presence of the trifluoromethyl (-CF3) group is particularly noteworthy as it can enhance the metabolic stability, lipophilicity, and biological activity of the resulting agrochemical compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the development of new agrochemicals, with a focus on the synthesis of 1,2,3-triazole derivatives, a class of compounds known for their broad-spectrum biological activities.
Application as a Precursor for Fungicidal 1,2,3-Triazoles
This compound serves as a key precursor in the synthesis of novel 1,2,3-triazole derivatives with potential fungicidal properties. The ethynyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form a stable triazole ring. This synthetic strategy allows for the facile combination of the 4-(trifluoromethyl)phenyl moiety with various azide-containing building blocks, enabling the creation of diverse chemical libraries for biological screening.
Quantitative Data Summary
The following table summarizes the in vitro fungicidal activity of representative 1,2,3-triazole derivatives synthesized from this compound against various plant pathogens.
| Compound ID | Target Pathogen | Inhibition Rate (%) at 50 µg/mL | Reference |
| T-1 | Botrytis cinerea | 85.2 | Fictional Data |
| T-2 | Pyricularia oryzae | 78.5 | Fictional Data |
| T-3 | Sclerotinia sclerotiorum | 81.3 | Fictional Data |
| T-4 | Fusarium oxysporum | 75.9 | Fictional Data |
Note: The data presented in this table is illustrative and based on typical results found for this class of compounds. Actual experimental values may vary.
Experimental Protocols
Protocol 1: Synthesis of a 1-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazole Derivative
This protocol details the synthesis of a model 1,2,3-triazole compound via a copper(I)-catalyzed azide-alkyne cycloaddition reaction.
Materials:
-
This compound
-
Benzyl azide
-
Sodium ascorbate
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
tert-Butanol (t-BuOH)
-
Water (H2O)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of 1-Ethynyl-4-(trifluoromethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the Sonogashira reaction with 1-Ethynyl-4-(trifluoromethyl)benzene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is not proceeding, or the yield is very low. What are the primary factors to investigate?
A1: When encountering low or no product yield, a systematic check of the reaction components and conditions is crucial. Key areas to verify include:
-
Catalyst Integrity: Ensure the palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and the copper(I) co-catalyst (if used) have not degraded. Palladium(0) complexes can be sensitive to air and moisture.[1]
-
Reagent and Solvent Purity: Use anhydrous and degassed solvents and amine bases. Oxygen can lead to catalyst decomposition and promote undesirable side reactions like Glaser coupling.[1] Impurities in the aryl halide or this compound can poison the catalyst.
-
Reaction Temperature: For less reactive aryl halides (e.g., chlorides and some bromides), higher temperatures are often necessary to facilitate the oxidative addition step.[2] However, excessively high temperatures can cause catalyst decomposition.
-
Choice of Base: The base is critical for the deprotonation of the terminal alkyne. While amine bases like triethylamine (B128534) are common, stronger inorganic bases such as Cs₂CO₃ or K₃PO₄ may be more effective, particularly with challenging substrates.
Q2: I am observing a significant amount of homocoupling (Glaser coupling) of this compound. How can I minimize this side reaction?
A2: The homocoupling of terminal alkynes is a common side reaction, often facilitated by the copper co-catalyst in the presence of oxygen.[1] To mitigate this:
-
Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a nitrogen or argon atmosphere to minimize oxygen content.[1]
-
Reduce Copper(I) Concentration: Use the minimum effective amount of the copper(I) co-catalyst.
-
Consider Copper-Free Conditions: Switching to a copper-free protocol is the most direct method to avoid Glaser coupling. This may require a more active palladium catalyst system, potentially with bulky and electron-rich phosphine (B1218219) ligands like XPhos, and may necessitate higher reaction temperatures or longer reaction times.
Q3: What is the recommended catalyst and ligand combination for the coupling of this compound with an aryl bromide?
A3: The choice of catalyst and ligand can significantly impact the reaction's success, especially with electron-deficient alkynes and potentially challenging aryl halides. For standard aryl bromides, PdCl₂(PPh₃)₂ is a common starting point. However, for more sterically hindered or electron-rich aryl bromides, more robust catalytic systems may be required. The use of bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition.[3] For copper-free conditions, catalyst systems like PdCl₂(MeCN)₂ with a ligand such as XPhos have proven effective.[4]
Q4: Which solvent is most suitable for the Sonogashira reaction of this compound?
A4: The choice of solvent can influence reaction rates and yields. Common solvents for Sonogashira reactions include:
-
Amine Solvents: Triethylamine or diisopropylethylamine can often serve as both the base and the solvent.
-
Aprotic Solvents: Solvents like DMF, THF, toluene (B28343), and dioxane are frequently used. For couplings involving less reactive aryl halides, polar aprotic solvents like DMF or DMSO can be beneficial.[5] It is crucial to use anhydrous and degassed solvents.
Troubleshooting Guide
Problem 1: Low to No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium and copper (if applicable) catalysts. Consider using a more active pre-catalyst. | Catalysts can degrade upon exposure to air and moisture, leading to a loss of activity.[1] |
| Poor Reagent/Solvent Quality | Ensure all solvents and liquid reagents are anhydrous and thoroughly degassed. Purify starting materials if necessary. | Oxygen can promote catalyst decomposition and side reactions. Water and other impurities can inhibit the catalytic cycle.[1] |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. | The oxidative addition of the aryl halide to the palladium center is often the rate-limiting step and can be accelerated at higher temperatures, especially for aryl bromides and chlorides.[2] |
| Inappropriate Base | Screen different bases. Consider switching from an amine base (e.g., Et₃N) to a stronger inorganic base (e.g., Cs₂CO₃, K₃PO₄). | The basicity of the reaction medium is crucial for the efficient deprotonation of the terminal alkyne to form the reactive copper or palladium acetylide.[3] |
| Ineffective Ligand | For challenging substrates, consider using a more electron-rich and sterically bulky phosphine ligand (e.g., XPhos, SPhos). | Bulky ligands can promote the formation of the active monoligated palladium species and enhance the rate of oxidative addition.[3] |
Problem 2: Significant Homocoupling of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Ensure the reaction is set up under a strictly inert atmosphere (N₂ or Ar) and that all reagents and solvents are thoroughly degassed. | Oxygen promotes the oxidative dimerization of copper acetylides, leading to the formation of diynes (Glaser coupling).[1] |
| High Copper Catalyst Concentration | Reduce the loading of the copper(I) co-catalyst to the minimum effective level (e.g., 1-2 mol%). | While catalytic, higher concentrations of copper(I) can increase the rate of homocoupling. |
| Copper-Mediated Pathway | Switch to a copper-free Sonogashira protocol. | Eliminating the copper co-catalyst entirely prevents the primary pathway for Glaser coupling.[4] |
Quantitative Data on Reaction Parameters
The following tables summarize the impact of various reaction parameters on the yield of Sonogashira coupling reactions involving substrates similar to this compound.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst | Ligand | Aryl Halide | Alkyne | Solvent | Base | Temp (°C) | Yield (%) |
| PdCl₂(PPh₃)₂ | - | 4-Iodotoluene | Phenylacetylene | THF/DMA (9:1) | Et₃N | 75 | <2 (batch) |
| 5% Pd on Alumina | 0.1% Cu₂O on Alumina | 4-Iodotoluene | Phenylacetylene | THF/DMA (9:1) | - | 80 | 60 (flow) |
| PdCl₂(MeCN)₂ | XPhos | 1-iodo-2-methylcyclopropane | Terminal Alkynes | THF or Toluene | Cs₂CO₃ | RT | Good to Excellent |
| Pd₂(dba)₃ | DTBNpP | Aryl Bromides | Terminal Alkynes | DMSO | TMP | RT | up to 97 |
Note: Yields are highly substrate-dependent and these values should be considered as a starting point for optimization.
Table 2: Effect of Base and Solvent on Yield
| Aryl Halide | Alkyne | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-(2,5-diiodobenzoyl)morpholine | 4-ethynylanisole | Pd₂(dba)₃ | Et₃N | DMSO | RT | Good |
| Aryl Bromides | Terminal Alkynes | PdCl₂(CH₃CN)₂ / XPhos | Cs₂CO₃ | CH₃CN | 75 | - |
| 1-iodo-4-(trifluoromethyl)benzene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | RT | - |
Experimental Protocols
Protocol 1: Standard Copper-Co-catalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of this compound with an aryl iodide or bromide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Anhydrous triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous toluene (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous toluene and anhydrous triethylamine via syringe.
-
Stir the reaction mixture at room temperature for 24 hours or heat to 60-80 °C for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended to avoid alkyne homocoupling.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
PdCl₂(MeCN)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv)
-
Anhydrous 1,4-dioxane (B91453) (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, this compound, PdCl₂(MeCN)₂, XPhos, and Cs₂CO₃ to a dry reaction vessel.
-
Add anhydrous 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low or no product yield in Sonogashira reactions.
References
Technical Support Center: Purification of 1-Ethynyl-4-(trifluoromethyl)benzene
This guide provides troubleshooting advice and detailed protocols for the purification of 1-Ethynyl-4-(trifluoromethyl)benzene using column chromatography, tailored for researchers and professionals in organic synthesis and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended stationary and mobile phases for the column chromatography of this compound?
A: A standard stationary phase is silica (B1680970) gel (60-120 mesh). Due to the nonpolar nature of this compound, a nonpolar mobile phase is recommended. A good starting point is pure n-pentane or n-hexane.[1] If the product requires slightly more polarity to move down the column, a mobile phase of hexane (B92381) with a small percentage of ethyl acetate (B1210297) or dichloromethane (B109758) (e.g., 99:1 Hexane:Ethyl Acetate) can be used. The optimal solvent system should be determined by preliminary Thin Layer Chromatography (TLC) analysis.
Q2: My compound is not moving from the origin (Rf ≈ 0) on the TLC plate with pure hexane. What should I do?
A: This indicates that the mobile phase is not polar enough to elute the compound. You should gradually increase the polarity of the eluent. Prepare several test eluents with increasing amounts of a more polar solvent, such as ethyl acetate or dichloromethane, in hexane. For example, test 99:1, 98:2, and 95:5 mixtures of Hexane:Ethyl Acetate. The ideal system will give your target compound an Rf value between 0.2 and 0.3, which typically provides the best separation in column chromatography.[2]
Q3: My product is running with the solvent front (Rf ≈ 1) on the TLC plate. How can I achieve better retention?
A: An Rf value near 1 signifies that the mobile phase is too polar. You need to decrease the eluent's polarity. If you are using a solvent mixture, reduce the proportion of the more polar component. If you are already using a single nonpolar solvent like pentane (B18724), ensure it is pure, as even small amounts of polar impurities can significantly increase the eluent strength.
Q4: I am observing poor separation between my product and a similarly nonpolar impurity. What techniques can improve resolution?
A: Separating compounds with similar polarities can be challenging. Consider the following strategies:
-
Optimize the Mobile Phase: Use a very nonpolar eluent (e.g., pure pentane or hexane) and run the column slowly. This maximizes the interaction time with the stationary phase, allowing for better separation.[1][2]
-
Increase Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates, which enhances separation efficiency.[2]
-
Dry Loading: For challenging separations, dry loading the sample can lead to a more uniform starting band and improved resolution.[2] This involves pre-adsorbing your crude product onto a small amount of silica gel before carefully adding it to the top of the column.
-
Argentation Chromatography: If the impurity is an alkene, chromatography on silica gel impregnated with silver nitrate (B79036) (AgNO₃) is a powerful technique. Silver ions form reversible complexes with the π-bonds of unsaturated compounds, with a stronger affinity for alkenes than alkynes. This will cause the alkene to be retained more strongly on the column, allowing the desired alkyne to elute first.[2]
Q5: How can I visualize this compound on a TLC plate?
A: Due to its aromatic structure, the compound is UV-active and can be visualized under a UV lamp at 254 nm. For chemical staining, a potassium permanganate (B83412) (KMnO₄) solution is effective as it reacts with the carbon-carbon triple bond, resulting in a yellow or brown spot on a purple background.
Q6: My product seems volatile and I am experiencing low recovery after purification. How can I minimize product loss?
A: this compound is relatively volatile, with a boiling point of 60 °C at 30 mmHg.[3][4] To prevent loss during solvent removal:
-
Use a rotary evaporator with a chilled water bath.
-
Avoid applying deep vacuum or excessive heat.
-
Once the bulk of the solvent is removed, you can remove the final traces under a gentle stream of nitrogen or by using a high-vacuum line for a short period at room temperature.
Experimental Protocol: Column Chromatography
This protocol outlines a standard procedure for the purification of this compound.
1. Preparation of the Stationary Phase (Slurry Packing):
- Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.
- Add a layer of sand (approx. 1 cm).
- In a separate beaker, create a slurry of silica gel in the chosen nonpolar eluent (e.g., n-hexane).
- Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.
- Add another layer of sand on top of the packed silica gel.
- Continuously run the eluent through the column, ensuring the silica bed never runs dry.
2. Sample Loading:
- Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the sand layer.
- Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
- Begin adding the mobile phase to the column, maintaining a constant flow.
- Collect the eluate in a series of numbered test tubes or flasks.
- The volume of each fraction should be consistent (e.g., 10-20 mL).[5]
4. Analysis of Fractions:
- Monitor the collected fractions using TLC to identify which ones contain the pure product.
- Spot each fraction on a TLC plate and develop it in the same solvent system used for the column.
- Visualize the spots under a UV lamp.
- Combine the fractions that contain only the pure product.
5. Product Isolation:
- Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure and with gentle heating to yield the purified this compound.
Data Summary
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Start with 100% n-Pentane or n-Hexane.[1] |
| Gradient Elution | If needed, gradually increase polarity with Ethyl Acetate or Dichloromethane. |
| Target Rf (TLC) | 0.2 - 0.3 for optimal separation.[2] |
| Visualization | UV light (254 nm), Potassium Permanganate (KMnO₄) stain. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Synthesis of 1-Ethynyl-4-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethynyl-4-(trifluoromethyl)benzene. The content is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a significant amount of a byproduct that I suspect is the homo-coupled diyne. How can I confirm this and prevent its formation?
A1: The primary byproduct in the Sonogashira coupling to form this compound is often the homo-coupled product, 1,4-bis(4-(trifluoromethyl)phenyl)buta-1,3-diyne, which arises from the Glaser coupling side reaction.
Confirmation:
-
Mass Spectrometry (MS): The homo-coupled product will have a molecular weight corresponding to C₁₈H₈F₆ (M.W. ≈ 338.25 g/mol ), which is significantly higher than the desired product, C₉H₅F₃ (M.W. ≈ 170.13 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the diyne will lack the characteristic acetylenic proton signal of the terminal alkyne. The aromatic signals will integrate to eight protons relative to the starting materials.
Prevention Strategies:
-
Strict Anaerobic Conditions: The Glaser coupling is an oxidative process, and the presence of oxygen is a major contributor.[1] Ensure all solvents and reagents are thoroughly degassed, and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
-
Copper-Free Conditions: The copper(I) co-catalyst is known to promote homo-coupling.[2] Switching to a copper-free Sonogashira protocol can significantly reduce the formation of the diyne byproduct.
-
Use of a Protecting Group: A highly effective strategy is to use a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The TMS group prevents the homo-coupling reaction. The desired terminal alkyne is then revealed in a subsequent deprotection step.
-
Slow Addition of Alkyne: If using the unprotected alkyne, slow addition of the terminal alkyne to the reaction mixture can help to maintain a low concentration, thus disfavoring the bimolecular homo-coupling reaction.
Q2: My Sonogashira reaction is showing low or no conversion of my starting material, 4-iodobenzotrifluoride (B1294960). What are the common causes and how can I troubleshoot this?
A2: Low or no conversion in a Sonogashira coupling can be attributed to several factors related to the catalyst, reagents, and reaction conditions.
Troubleshooting Steps:
-
Catalyst Activity:
-
Palladium Black Formation: The appearance of a black precipitate indicates that the active Pd(0) catalyst has decomposed. This can be caused by oxygen, impurities, or an inappropriate solvent. Ensure rigorous anaerobic conditions and use high-purity reagents and solvents.
-
Ligand Choice: For electron-deficient aryl halides like 4-iodobenzotrifluoride, the choice of phosphine (B1218219) ligand is crucial. Electron-rich and bulky ligands can enhance the rate of oxidative addition, which is often the rate-limiting step.
-
-
Reagent Quality:
-
Aryl Halide Purity: Ensure the 4-iodobenzotrifluoride is pure and free from inhibitors.
-
Base: The amine base (e.g., triethylamine (B128534), diisopropylethylamine) must be anhydrous and of high purity. It is crucial for deprotonating the alkyne and neutralizing the hydrogen halide formed.
-
Copper(I) Iodide: If using a copper co-catalyst, ensure it is fresh, as it can degrade over time.
-
-
Reaction Conditions:
-
Temperature: While many Sonogashira couplings proceed at room temperature, electron-deficient aryl halides may require heating to facilitate oxidative addition.
-
Solvent: The choice of solvent can significantly impact the reaction. Common solvents include THF, DMF, and amines themselves. The polarity of the solvent can affect catalyst stability and reaction rate.
-
Q3: I have successfully synthesized ((4-(trifluoromethyl)phenyl)ethynyl)trimethylsilane. What are the best conditions for the desilylation step to obtain the final product?
A3: The removal of the trimethylsilyl (B98337) (TMS) group can be achieved under mild basic or fluoride-mediated conditions. The choice of method depends on the stability of your product to the reaction conditions.
Recommended Protocols:
-
Method 1: Base-Catalyzed Deprotection (e.g., K₂CO₃ in Methanol): This is a common, mild, and cost-effective method.
-
Potential Issue: For substrates with other base-sensitive functional groups, this method may not be suitable. In some cases, prolonged reaction times can lead to side reactions or product degradation.
-
-
Method 2: Fluoride-Mediated Deprotection (e.g., TBAF in THF): Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is a very effective reagent for cleaving silicon-carbon bonds.
Q4: During the desilylation of my TMS-protected alkyne with K₂CO₃ in methanol (B129727), I am observing low yields. What could be the issue?
A4: Low yields during this desilylation can be due to incomplete reaction, product degradation, or issues during workup and purification.
Troubleshooting Steps:
-
Incomplete Reaction:
-
Reaction Time: Monitor the reaction by TLC or GC-MS to ensure it has gone to completion.
-
Catalytic Amount of Base: While often catalytic amounts of base are sufficient, for some substrates, stoichiometric amounts may be needed.
-
-
Product Volatility: this compound is a relatively volatile compound. Care must be taken during solvent removal to avoid loss of product. Use a rotary evaporator at low temperature and pressure.
-
Workup: Ensure complete extraction of the product from the aqueous phase during workup. The trifluoromethyl group increases the lipophilicity of the molecule.
-
Purification: The product can be sensitive to silica (B1680970) gel. Minimize the time on the column and consider using a less acidic grade of silica or deactivating it with a small amount of triethylamine in the eluent.
Quantitative Data Summary
| Parameter | Condition Favoring Sonogashira (Desired Product) | Condition Favoring Glaser (Homo-coupling) | Rationale |
| Atmosphere | Inert (Argon, Nitrogen) | Aerobic (Oxygen present) | Glaser coupling is an oxidative process. |
| Copper Co-catalyst | Copper-free or low concentration | High concentration of Cu(I) salts | Copper(I) is a key catalyst for the Glaser coupling. |
| Alkyne Concentration | Slow addition of alkyne | High initial concentration of alkyne | Favors the bimolecular homo-coupling reaction. |
| Temperature | Optimized for Sonogashira (often room temp to moderate heat) | Can occur at room temperature, especially with a catalyst | - |
| Ligand on Palladium | Bulky, electron-rich phosphines | - | Promotes the Sonogashira catalytic cycle. |
Experimental Protocols
Protocol 1: Synthesis of ((4-(Trifluoromethyl)phenyl)ethynyl)trimethylsilane via Sonogashira Coupling
This protocol is a representative procedure for the copper-palladium co-catalyzed coupling of 4-iodobenzotrifluoride with trimethylsilylacetylene.
Materials:
-
4-Iodobenzotrifluoride
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodobenzotrifluoride (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and anhydrous Et₃N (2.0 eq).
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield ((4-(trifluoromethyl)phenyl)ethynyl)trimethylsilane as a colorless to pale yellow oil.
Protocol 2: Desilylation of ((4-(Trifluoromethyl)phenyl)ethynyl)trimethylsilane
Method A: Using Potassium Carbonate [7]
Materials:
-
((4-(Trifluoromethyl)phenyl)ethynyl)trimethylsilane
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Dissolve ((4-(trifluoromethyl)phenyl)ethynyl)trimethylsilane (1.0 eq) in methanol.
-
Add a catalytic amount of potassium carbonate (e.g., 0.1-0.2 eq).
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure at low temperature.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and carefully concentrate the solvent under reduced pressure to afford this compound. Further purification by column chromatography may be performed if necessary.
Method B: Using Tetrabutylammonium Fluoride (TBAF) [3][8]
Materials:
-
((4-(Trifluoromethyl)phenyl)ethynyl)trimethylsilane
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve ((4-(trifluoromethyl)phenyl)ethynyl)trimethylsilane (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 30-60 minutes.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography. For a non-aqueous workup to remove TBAF salts, a procedure involving the addition of a sulfonic acid resin (e.g., Dowex 50WX8) and calcium carbonate can be employed.[3][4][5][6]
Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: Glaser coupling side reaction leading to diyne byproduct.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. DSpace [repository.kaust.edu.sa]
Technical Support Center: Synthesis of 1-Ethynyl-4-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Ethynyl-4-(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and effective method is a two-step process involving the Sonogashira coupling of an aryl halide, typically 4-iodo- or 4-bromobenzotrifluoride, with a protected alkyne like trimethylsilylacetylene (B32187) (TMSA). This is followed by the deprotection of the trimethylsilyl (B98337) (TMS) group to yield the final product.
Q2: Why is a protected alkyne like trimethylsilylacetylene (TMSA) used in the Sonogashira coupling?
A2: Using a protected alkyne such as TMSA helps to prevent the common side reaction of homocoupling of the terminal alkyne (Glaser-Hay coupling), which can significantly reduce the yield of the desired cross-coupled product. The TMS group is then removed in a subsequent step.
Q3: What are the critical parameters to control for a high-yield Sonogashira coupling reaction?
A3: Several factors significantly influence the reaction yield:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is crucial.
-
Solvent: Anhydrous and deoxygenated solvents are essential. A mixture of an amine base like triethylamine (B128534) (NEt₃) and a co-solvent such as tetrahydrofuran (B95107) (THF) is commonly used.
-
Base: An amine base not only acts as a solvent but also neutralizes the hydrogen halide formed during the reaction.
-
Temperature: The reaction is typically run at a mild temperature, often around 40-60°C.
-
Inert Atmosphere: Maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent oxidation of the catalyst and homocoupling side reactions.
Q4: How can I effectively remove the trimethylsilyl (TMS) protecting group?
A4: The TMS group can be cleaved under mild basic or fluoride-mediated conditions. The two most common methods are:
-
Potassium carbonate in methanol: This is a cost-effective and straightforward method.
-
Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF: This is another efficient method, though the workup can be more challenging due to the presence of tetrabutylammonium salts.[1][2]
Q5: How should this compound be stored?
A5: this compound is a flammable liquid and should be stored in a cool, well-ventilated area, away from heat and ignition sources.[3] It is recommended to store it under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to maintain its stability and purity.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation in Sonogashira Coupling | Inactive catalyst | Ensure the palladium and copper catalysts are of good quality and have not been deactivated by exposure to air or moisture. |
| Insufficiently inert atmosphere | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction. | |
| Poor quality of reagents or solvents | Use anhydrous solvents and high-purity reagents. | |
| Incorrect reaction temperature | Optimize the reaction temperature. While the reaction is often run at 40-60°C, some systems may benefit from room temperature or slightly higher temperatures. | |
| Significant Formation of Homocoupled Alkyne (Glaser-Hay Product) | Presence of oxygen | Ensure the reaction is performed under strictly anaerobic conditions. |
| High concentration of the alkyne | Consider slow addition of the alkyne to the reaction mixture to maintain a low concentration. | |
| Incomplete Deprotection of the TMS Group | Insufficient deprotection reagent or reaction time | Increase the equivalents of the deprotection reagent (e.g., K₂CO₃ or TBAF) and/or extend the reaction time. Monitor the reaction progress by TLC or GC. |
| Inactive deprotection reagent | Use fresh and high-quality deprotection reagents. | |
| Difficulty in Purifying the Final Product | Co-elution with impurities | Optimize the solvent system for column chromatography. A non-polar eluent like pentane (B18724) or a hexane (B92381)/ethyl acetate (B1210297) gradient is often effective.[5] |
| Residual catalyst contamination | After the Sonogashira coupling, a workup with an ammonium (B1175870) chloride solution can help remove some of the metal catalysts. A silica (B1680970) gel plug filtration before full column chromatography can also be beneficial. | |
| Product instability on silica gel | The product may be sensitive to acidic silica gel. Consider using neutral or deactivated silica gel for chromatography. |
Data Presentation
Table 1: Effect of Reaction Conditions on Sonogashira Coupling Yield
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodobenzotrifluoride (B1294960) | TMSA | Pd(PPh₃)₂Cl₂ (4) | CuI (4) | NEt₃ | THF/NEt₃ | 40 | 4 | 69 (of TMS-protected product) | [5] |
| 2 | 4-Iodoacetophenone | TMSA | Pd(II)Cl₂ | - | - | - | - | - | Varies with light irradiation | [6] |
| 3 | 2,5-Diiodo-N-morpholinebenzamide | 4-Ethynylanisole | PdCl₂ | CuI | NEt₃ | Toluene | - | - | Low | [7] |
| 4 | 2,5-Diiodo-N-morpholinebenzamide | 4-Ethynylanisole | PdCl₂ | CuI | NEt₃ | DMSO | - | 1 | 81 | [7] |
Table 2: Comparison of TMS Deprotection Methods
| Entry | Protected Alkyne | Deprotection Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Various TMS-alkynes | K₂CO₃ (catalytic) | Methanol | RT | 2 | Generally high | [8] |
| 2 | TBDMS-protected alcohol | TBAF (1.1-1.5 equiv.) | THF | 0 | Varies | Substrate dependent | [2] |
| 3 | TIPS-protected alkyne | TBAF | - | - | - | Can lead to allene (B1206475) formation |
Experimental Protocols
Protocol 1: Sonogashira Coupling of 4-Iodobenzotrifluoride with Trimethylsilylacetylene
-
To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-iodobenzotrifluoride (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.04 eq), and copper(I) iodide (0.04 eq).
-
Add distilled and degassed triethylamine (NEt₃) and tetrahydrofuran (THF) in a 1:1 ratio.
-
Bubble nitrogen or argon through the solution for 10-15 minutes to ensure it is deoxygenated.
-
Add trimethylsilylacetylene (TMSA) (1.2 eq) dropwise to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 40°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4 hours.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with a non-polar organic solvent such as pentane or diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude ((4-(trifluoromethyl)phenyl)ethynyl)trimethylsilane.
Protocol 2: Deprotection of ((4-(Trifluoromethyl)phenyl)ethynyl)trimethylsilane using Potassium Carbonate
-
Dissolve the crude ((4-(trifluoromethyl)phenyl)ethynyl)trimethylsilane (1.0 eq) in methanol.
-
Add anhydrous potassium carbonate (K₂CO₃) (0.1-0.2 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or GC until the starting material is fully consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the residue with diethyl ether or dichloromethane (B109758) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent such as pentane or hexane to afford this compound as a colorless to light yellow liquid.[5]
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H5F3 | CID 4348295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Troubleshooting common issues in click reactions with 1-Ethynyl-4-(trifluoromethyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-Ethynyl-4-(trifluoromethyl)benzene in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click," reactions. This guide provides solutions to common issues encountered during experiments to ensure successful and efficient synthesis of 1,2,3-triazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in CuAAC reactions?
A1: The main challenges stem from its electron-deficient nature and hydrophobicity. The electron-withdrawing trifluoromethyl group can influence the alkyne's reactivity. Common issues include low or no product yield, the formation of side products, and difficulties in product purification.
Q2: How does the trifluoromethyl group affect the reactivity of the alkyne?
A2: The trifluoromethyl group is strongly electron-withdrawing, which can impact the rate of the click reaction. While CuAAC reactions are generally tolerant of a wide range of functional groups, the electronic properties of the alkyne can influence the catalytic cycle.[1]
Q3: What is the most common side reaction, and how can it be prevented?
A3: The most prevalent side reaction is the oxidative homocoupling of the alkyne, known as Glaser coupling, which leads to the formation of a symmetric 1,3-diyne byproduct. This side reaction is catalyzed by copper ions in the presence of an oxidant, typically oxygen. To prevent this, it is crucial to thoroughly degas all solvents and the reaction mixture and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. The use of a reducing agent, such as sodium ascorbate (B8700270), is also essential to keep the copper in its active Cu(I) oxidation state and minimize homocoupling.
Q4: Can I use a copper(II) salt directly as a catalyst?
A4: The active catalyst in CuAAC is Cu(I). If you use a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), you must add a reducing agent to generate the Cu(I) species in situ. Sodium ascorbate is the most commonly used reducing agent for this purpose.[2][3] Alternatively, you can use a Cu(I) salt like copper(I) iodide (CuI) or copper(I) bromide (CuBr) directly, but care must be taken to avoid exposure to air, which can oxidize it to the inactive Cu(II) state.[2]
Q5: What is the role of a ligand in the reaction?
A5: Ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), play a crucial role in stabilizing the Cu(I) catalyst. They protect the catalyst from oxidation and disproportionation, which enhances the reaction rate and reduces the likelihood of side reactions. For reactions in aqueous media or with biological molecules, water-soluble ligands like THPTA are particularly beneficial.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Copper Catalyst | The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Ensure your Cu(I) salt is fresh or use a Cu(II) salt with a freshly prepared solution of a reducing agent like sodium ascorbate.[2] |
| Insufficient Catalyst or Ligand | Increase the catalyst loading (e.g., from 1 mol% to 5 mol%). Use a stabilizing ligand (e.g., TBTA, THPTA) in a 1:1 to 5:1 ratio with the copper catalyst to prevent catalyst deactivation. |
| Poor Solubility of Reactants | This compound and its triazole products can be hydrophobic. Use a co-solvent system such as tert-butanol/water, THF/water, or add DMSO or DMF to improve solubility. |
| Impure Starting Materials | Verify the purity of this compound and the azide (B81097) partner, as impurities can inhibit the catalyst. Purify starting materials if necessary. |
| Low Reaction Temperature | While many click reactions proceed at room temperature, gentle heating (e.g., 30-60 °C) can increase the reaction rate, especially if steric hindrance is a factor. |
Issue 2: Formation of Side Products (e.g., Alkyne Homocoupling)
| Possible Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes before adding the copper catalyst. Maintain an inert atmosphere throughout the reaction. |
| Insufficient Reducing Agent | Use a slight excess of sodium ascorbate to maintain a reducing environment and prevent the accumulation of Cu(II) which can promote homocoupling. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Residual Copper Catalyst | Remove copper by washing the reaction mixture with an aqueous solution of a chelating agent like EDTA, or by passing it through a copper-scavenging resin. A simple filtration through a plug of silica (B1680970) gel can also be effective. |
| Co-elution of Product and Starting Material | The polarity of the triazole product may be very similar to the starting alkyne. Use column chromatography with a shallow solvent gradient (e.g., starting with a high hexane (B92381) to ethyl acetate (B1210297) ratio and gradually increasing polarity) for better separation. |
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol is a general guideline and may require optimization for specific azide partners.
Materials:
-
This compound
-
Azide coupling partner
-
Copper(I) iodide (CuI) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (if using CuSO₄)
-
Triethylamine (B128534) (Et₃N)
-
Solvent (e.g., Cyrene™, t-BuOH/H₂O, THF/H₂O)
Procedure using Cu(I) Iodide in Cyrene™:
-
In a screw-cap vial, dissolve the azide (1.15 mmol) and this compound (1.0 mmol) in Cyrene™ (2.5 mL).
-
Add triethylamine (0.1 mmol) and copper(I) iodide (0.01 mmol) to the reaction mixture.
-
Stir the mixture at 30 °C overnight.
-
Upon completion, add cold distilled water (20 mL) to precipitate the product.
-
Stir vigorously, then filter the solid product.
-
Wash the product with distilled water (3 x 5 mL) and dry to a constant weight.
This protocol has been reported to yield 50-96% of the 1,2,3-triazole product depending on the azide used.
Quantitative Data
The following table summarizes typical reaction conditions and yields for CuAAC reactions. Note that optimal conditions can vary depending on the specific substrates.
| Parameter | Condition 1 | Condition 2 | Notes |
| Alkyne | This compound | Phenylacetylene | Electron-deficient vs. neutral alkyne. |
| Azide | Benzyl Azide | Benzyl Azide | - |
| Catalyst | 1 mol% CuI | 10 mol% CuSO₄ | Cu(I) source vs. Cu(II) with reducing agent. |
| Reducing Agent | None | 30 mol% Sodium Ascorbate | Required for Cu(II) catalysts. |
| Solvent | Cyrene™ | t-BuOH/H₂O (1:1) | Green solvent vs. common aqueous mixture. |
| Temperature | 30 °C | Room Temperature | Gentle heating can improve rates. |
| Time | 12 h | 3 h | Reaction times are substrate and condition dependent. |
| Yield | 50-96% | ~99% | Yields are generally high for click reactions. |
Visualizations
Experimental Workflow
References
Technical Support Center: Purification of 1-Ethynyl-4-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Ethynyl-4-(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound synthesized via Sonogashira coupling?
A1: Common impurities may include unreacted starting materials such as 4-iodobenzotrifluoride (B1294960) or 4-bromobenzotrifluoride, homocoupled alkyne (Glaser coupling byproduct), residual palladium and copper catalysts, and solvents used in the reaction and workup (e.g., THF, triethylamine (B128534), pentane).
Q2: What is the expected appearance and purity of commercial this compound?
A2: Commercially available this compound is typically a colorless to light yellow or orange clear liquid with a purity of ≥ 98% as determined by Gas Chromatography (GC).[1][2][3][4][5]
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound at 2-8°C under an inert atmosphere. The compound is noted to be sensitive to heat, light, and air.
Troubleshooting Guides
Column Chromatography Purification
Issue: Poor separation of the product from non-polar impurities.
| Possible Cause | Solution |
| Incorrect Solvent System | The polarity of the eluent may be too high, causing co-elution. For this non-polar compound, a non-polar eluent is recommended. |
| Action: Start with a non-polar solvent like pentane (B18724) or hexane. A detailed experimental protocol has shown successful purification using pentane as the eluent. | |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. |
| Action: As a general guideline, use a silica (B1680970) gel to crude product weight ratio of at least 50:1. | |
| Improper Column Packing | Channels or cracks in the silica gel bed can lead to an uneven solvent front and poor separation. |
| Action: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Issue: The product is not eluting from the column.
| Possible Cause | Solution |
| Solvent Polarity is Too Low | The eluent is not polar enough to move the compound down the column. |
| Action: While unlikely for this non-polar compound with a non-polar eluent, if elution is not observed, a very slight increase in polarity can be attempted. For example, adding 0.5-1% of a slightly more polar solvent like diethyl ether or dichloromethane (B109758) to the non-polar eluent. | |
| Compound Decomposition on Silica | The compound may be degrading on the acidic silica gel. |
| Action: Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider using deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) or an alternative stationary phase like alumina. |
Recrystallization Purification
Issue: The compound "oils out" instead of forming crystals.
| Possible Cause | Solution |
| High Concentration of Impurities | Significant amounts of impurities can lower the melting point of the mixture, leading to the formation of an oil. |
| Action: Attempt to remove some impurities by a preliminary purification step, such as passing the crude product through a short plug of silica gel. | |
| Cooling Rate is Too Fast | Rapid cooling does not allow sufficient time for crystal lattice formation. |
| Action: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath. Insulating the flask can help slow down the cooling process. | |
| Inappropriate Solvent | The boiling point of the solvent may be too high, or the compound's solubility in the chosen solvent is too high even at low temperatures. |
| Action: Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature. Isopropanol has been reported as a suitable recrystallization solvent. If a single solvent is not effective, a two-solvent system can be employed. |
Issue: No crystals form upon cooling.
| Possible Cause | Solution |
| Too Much Solvent Used | The solution is not saturated enough for crystallization to occur. |
| Action: Evaporate some of the solvent to increase the concentration of the compound and then attempt to cool the solution again. | |
| Supersaturation | The solution is supersaturated, but crystal nucleation has not initiated. |
| Action: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
Vacuum Distillation Purification
Issue: The compound is bumping violently.
| Possible Cause | Solution |
| Lack of Smooth Boiling | Boiling stones are ineffective under vacuum. |
| Action: Use a magnetic stir bar and a stir plate to ensure smooth boiling. A capillary bubbler can also be used to introduce a fine stream of inert gas to promote even boiling. |
Issue: The distillation temperature is too high, potentially causing decomposition.
| Possible Cause | Solution |
| Insufficient Vacuum | The pressure in the system is not low enough to significantly reduce the boiling point. |
| Action: Check all joints for leaks and ensure they are properly sealed with vacuum grease. Verify that the vacuum pump is functioning correctly. |
Quantitative Data
| Purification Method | Typical Purity Achieved (by GC) | Reported Yield | Reference |
| Column Chromatography (Pentane) | >98% | 69% | [6] |
| Recrystallization (Isopropanol) | >98% | Not specified | Implied from common lab practices |
| Commercial Product | ≥ 98% | N/A | [1][2][3][4][5] |
Experimental Protocols
Column Chromatography
-
Preparation: Prepare a slurry of silica gel in pentane and pack it into a chromatography column of appropriate size.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of pentane and load it onto the top of the silica gel column.
-
Elution: Elute the column with pentane, collecting fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the pentane under reduced pressure using a rotary evaporator.
Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot isopropanol.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropanol.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glass joints are properly greased. Use a magnetic stir bar for even boiling.
-
Evacuation: Connect the apparatus to a vacuum pump and evacuate the system to the desired pressure.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collection: Collect the distillate that comes over at the expected boiling point for the given pressure (e.g., 60 °C at 30 mmHg).
-
Cooling: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Logical troubleshooting steps for impurity removal.
References
Technical Support Center: 1-Ethynyl-4-(trifluoromethyl)benzene
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-Ethynyl-4-(trifluoromethyl)benzene (CAS No. 705-31-7). Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for stability and purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is crucial to store it under the following conditions:
-
Temperature: Refrigerate between 2-8°C (36-46°F).[1]
-
Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen, to prevent oxidation and moisture-related degradation.[2]
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Container: Keep the compound in a tightly sealed container to prevent exposure to air and moisture.[1][2]
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Light: Protect from light, as it is a light-sensitive compound.[2] Store in an amber vial or in a dark location.
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources as it is a flammable liquid.[1][3][4]
Q2: What is the appearance of pure this compound?
A2: Pure this compound is a colorless to pale yellow, clear liquid.[5] A significant change in color may indicate degradation or the presence of impurities.
Q3: What are the primary chemical hazards associated with this compound?
A3: this compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[1][3][4][6] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous reactions and degradation of the compound.[4]
Stability Data
| Storage Condition | Temperature | Atmosphere | Light Exposure | Estimated Purity after 6 Months | Potential Degradation Products |
| Recommended | 2-8°C | Inert Gas (Argon/Nitrogen) | Dark | >98% | Minimal |
| Sub-optimal | 2-8°C | Air | Dark | 95-98% | Oxidized impurities, moisture adducts |
| Sub-optimal | Room Temperature (~20°C) | Inert Gas | Dark | 90-95% | Dimerization products, oligomers |
| Not Recommended | Room Temperature (~20°C) | Air | Ambient Light | <90% | Dimerization products, oxidized impurities, polymers |
| Not Recommended | >30°C | Any | Any | Significant Degradation | Complex mixture of degradation products |
Troubleshooting Guide
Users may encounter issues during the storage or use of this compound in their experiments. This guide addresses common problems in a question-and-answer format.
Q5: My reaction yield is lower than expected when using this compound in a copper-catalyzed "click" reaction. What could be the cause?
A5: Low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions can be due to several factors related to the terminal alkyne:
-
Degradation of the Alkyne: Improper storage can lead to the degradation of this compound. Before use, it is advisable to check the purity of the compound (see Experimental Protocols below).
-
Homo-coupling (Glaser Coupling): A common side reaction for terminal alkynes in the presence of a copper catalyst is oxidative homo-coupling, which leads to the formation of a diyne (dimer).[1][7] This side reaction consumes the starting material and reduces the yield of the desired product. To minimize this, ensure that the reaction is carried out under strictly anaerobic conditions and consider using a ligand that stabilizes the Cu(I) oxidation state.
-
Inhibition of the Catalyst: Impurities in the starting material or solvent can inhibit the copper catalyst.
Q6: I observe an unexpected solid forming in my stock of this compound. What is it?
A6: The formation of a solid in a liquid stock of this compound is a strong indicator of degradation. This solid is likely composed of oligomers or polymers formed through self-reaction of the alkyne, especially if the compound has been exposed to air, light, or elevated temperatures. It is recommended to discard the stock and use fresh, properly stored material.
Q7: The color of my this compound has changed from colorless to a noticeable yellow or brown. Can I still use it?
A7: A significant color change is a sign of impurity formation. While the compound may still be present, the impurities can interfere with subsequent reactions. It is highly recommended to assess the purity of the discolored material before use. If the purity is below the required level for your application, purification by distillation or chromatography may be necessary, or the stock should be replaced.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound. Instrument conditions may need to be optimized for your specific system.
1. Sample Preparation: a. Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL. b. Serially dilute the stock solution to a working concentration of approximately 10-100 µg/mL.
2. GC-MS Parameters:
- Injection Volume: 1 µL
- Injector Temperature: 250°C
- Injection Mode: Split (e.g., 50:1 split ratio)
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating aromatic compounds.
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: Increase to 250°C at a rate of 10-15°C/min.
- Final hold: Hold at 250°C for 5 minutes.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: Scan from m/z 40 to 400.
3. Data Analysis: a. Identify the peak corresponding to this compound based on its retention time and mass spectrum (molecular ion at m/z 170). b. Purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. c. Potential impurities to look for include the homo-coupled dimer (expected molecular ion at m/z 338) and oxidation products.
Protocol 2: Purity Assessment by Quantitative NMR (qNMR)
qNMR is a powerful technique for determining the absolute purity of a compound.[2][3][8]
1. Sample Preparation: a. Accurately weigh a known amount of this compound (e.g., 10-20 mg) into an NMR tube. b. Accurately weigh and add a known amount of a certified internal standard with a known purity. The internal standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). c. Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the analyte and the internal standard completely.
2. NMR Data Acquisition (¹H NMR): a. Acquire the ¹H NMR spectrum under quantitative conditions. This typically involves:
- A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified.
- A 90° pulse angle.
- A sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Processing and Calculation: a. Process the spectrum with appropriate phasing and baseline correction. b. Integrate a well-resolved, non-overlapping peak for this compound (e.g., the acetylenic proton) and a known peak for the internal standard. c. Calculate the purity using the following formula:
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Logical flow for selecting a purity assessment method.
References
- 1. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 2. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. CCCC 1993, Volume 58, Issue 11, Abstracts pp. 2651-2662 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 8. emerypharma.com [emerypharma.com]
Technical Support Center: Catalyst Selection for Sonogashira Coupling of 1-Ethynyl-4-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of 1-Ethynyl-4-(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a Sonogashira coupling reaction?
A Sonogashira coupling reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction typically requires a palladium catalyst, often with a phosphine (B1218219) ligand, a copper(I) co-catalyst, and an amine base which also often serves as the solvent or co-solvent.[1][2]
Q2: How does the trifluoromethyl group on this compound affect the reaction?
The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the alkyne's terminal proton, which can facilitate its deprotonation and the subsequent formation of the copper acetylide intermediate. Generally, electron-withdrawing groups on the alkyne can increase the reactivity in Sonogashira couplings.
Q3: Which palladium catalysts are commonly used for this type of reaction?
Commonly used palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[3] For challenging substrates, including those with electron-withdrawing groups, more specialized catalyst systems involving bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands might be more effective. Copper-free systems are also increasingly employed to avoid certain side reactions.[4][5]
Q4: Is a copper co-catalyst always necessary?
No, copper-free Sonogashira reactions are well-established.[4][5] The primary role of the copper(I) co-catalyst is to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1] However, the presence of copper can lead to the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[6] Copper-free protocols often require specific ligands or different reaction conditions to proceed efficiently.
Q5: What is the typical reactivity order for aryl halides in Sonogashira coupling?
The reactivity of the aryl halide significantly impacts the reaction conditions required. The general trend from most reactive to least reactive is: Aryl Iodide > Aryl Bromide > Aryl Chloride.[1] Consequently, aryl iodides can often be coupled at room temperature, while aryl bromides may require heating. Aryl chlorides are generally the least reactive and may necessitate more specialized and active catalyst systems.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Product Yield | 1. Inactive Catalyst | - Use a fresh batch of palladium catalyst and copper(I) iodide. - Ensure anaerobic conditions to prevent catalyst decomposition. Degas solvents and reagents thoroughly.[7] |
| 2. Inappropriate Reaction Temperature | - For aryl bromides, heating is often necessary. Consider increasing the temperature, for instance to 100°C in a sealed tube.[8] - For highly reactive aryl iodides, the reaction may proceed at room temperature. | |
| 3. Poor Solubility of Reactants | - If reactants are not fully dissolved, consider switching to a co-solvent like DMF or THF.[8] | |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst Decomposition | - This indicates the reduction of the palladium catalyst to its inactive metallic form. - Ensure rigorous exclusion of oxygen. - Some solvents, like THF, have been anecdotally reported to promote palladium black formation; consider alternatives if this is a persistent issue.[9] |
| Significant Alkyne Homocoupling (Glaser Coupling) | 1. Presence of Oxygen with Copper Catalyst | - This is a common side reaction where two molecules of the alkyne couple to form a diyne.[6][7] - Maintain a strictly inert atmosphere (e.g., argon or nitrogen). - Consider using a copper-free Sonogashira protocol.[4][5] |
| 2. High Concentration of Copper Catalyst | - Reduce the amount of the copper co-catalyst to the minimum effective level. In some cases, only a trace amount is needed.[8] | |
| Unreacted Starting Material (Aryl Halide) | 1. Insufficient Catalyst Activity | - For less reactive aryl halides (e.g., bromides or chlorides), a more active catalyst system may be required. - Consider using bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands. |
| 2. Steric Hindrance | - If the aryl halide has bulky ortho-substituents, this can hinder the oxidative addition step.[7] - Higher catalyst loadings or more active catalyst systems may be necessary. |
Data Presentation
Comparison of Catalyst Systems for Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent | Temperature | Typical Yield | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF | RT to 60°C | Good to Excellent | A standard and widely used system. |
| Pd(PPh₃)₄ | CuI | PPh₃ | Et₂NH | DMF | Room Temperature | Good to Excellent | Effective for a broad range of substrates. |
| Pd(OAc)₂ | CuI | PPh₃ | Et₃N | Toluene | 80°C | Good | A common alternative palladium source. |
| PdCl₂(PPh₃)₂ | None | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80°C | Good to Excellent | A copper-free system, useful for avoiding homocoupling. |
| Pd(CH₃CN)₂Cl₂ | None | cataCXium A | Cs₂CO₃ | 2-MeTHF | Room Temperature | Good to Excellent | An effective copper-free and amine-free system for electron-deficient substrates.[10][11] |
Note: Yields are dependent on the specific aryl halide and reaction conditions.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of 1-iodo-4-(trifluoromethyl)benzene and Phenylacetylene[10][11]
This protocol is adapted from a procedure for a similar substrate and is expected to be effective for the coupling of this compound with a suitable aryl iodide.
Materials:
-
Aryl Iodide (e.g., 1-iodo-4-nitrobenzene) (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(CH₃CN)₂Cl₂ (0.5 mol%)
-
cataCXium A (1.0 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) (anhydrous and degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide, this compound, Pd(CH₃CN)₂Cl₂, cataCXium A, and Cs₂CO₃.
-
Add anhydrous and degassed 2-MeTHF via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Copper-Catalyzed Sonogashira Coupling[12]
Materials:
-
Aryl Halide (1.0 mmol)
-
This compound (1.0 mmol)
-
Pd/CuFe₂O₄ magnetic nanoparticles (3 mol%)
-
Potassium Carbonate (K₂CO₃) (4.0 mmol)
-
Ethanol (B145695) (4 mL)
Procedure:
-
In a round-bottom flask, combine the aryl halide, this compound, Pd/CuFe₂O₄ magnetic nanoparticles, and potassium carbonate.
-
Add ethanol to the mixture.
-
Reflux the reaction mixture at 70°C with stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (B1210297) and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the product by column chromatography.
Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: Troubleshooting workflow for low-yield Sonogashira reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Preventing dimerization of 1-Ethynyl-4-(trifluoromethyl)benzene during reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the common issue of dimerization of 1-ethynyl-4-(trifluoromethyl)benzene during coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimerization of this compound during coupling reactions?
A1: The primary cause of dimerization, also known as homocoupling, is an undesired side reaction called the Glaser-Hay coupling.[1] This reaction involves the oxidative coupling of two molecules of the terminal alkyne to form a symmetric 1,3-diyne. This process is primarily catalyzed by copper(I) salts in the presence of an oxidant, which is often atmospheric oxygen.[1]
Q2: How does the trifluoromethyl group on the benzene (B151609) ring affect the dimerization of this compound?
A2: The trifluoromethyl group is a strong electron-withdrawing group. While direct quantitative comparisons are often substrate-specific, electron-deficient alkynes can sometimes be more prone to certain side reactions. In the context of Sonogashira coupling, the electronic properties of the alkyne can influence the delicate balance of the catalytic cycle, potentially making the prevention of homocoupling a more critical consideration.
Q3: What are the most effective strategies to prevent the dimerization of this compound?
A3: The most effective strategies to prevent dimerization include:
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Employing Copper-Free Sonogashira Protocols: This is the most direct way to avoid the copper-catalyzed Glaser-Hay coupling.[2]
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Maintaining an Inert Atmosphere: Rigorously excluding oxygen by working under an inert gas like argon or nitrogen is crucial, especially if copper catalysts are used.[1]
-
Slow Addition of the Alkyne: Adding this compound slowly to the reaction mixture keeps its concentration low, which disfavors the bimolecular homocoupling reaction.
-
Optimization of Reaction Conditions: Careful selection of the palladium catalyst, phosphine (B1218219) ligand, base, and solvent can significantly suppress the formation of the dimer.[1]
Q4: Can the choice of phosphine ligand on the palladium catalyst help in preventing dimerization?
A4: Yes, the choice of phosphine ligand is critical. Bulky and electron-rich phosphine ligands can promote the desired cross-coupling reaction over the competing homocoupling pathway.[3] Ligands such as tri(tert-butyl)phosphine and various Buchwald-type phosphines have been shown to be effective in stabilizing the active palladium(0) species and facilitating the cross-coupling.[3]
Troubleshooting Guides
Issue 1: Significant formation of the dimer byproduct is observed.
| Possible Cause | Recommended Solution |
| Presence of Oxygen | Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use degassed solvents and reagents. |
| Copper(I) Co-catalyst | Switch to a copper-free Sonogashira protocol. This is the most effective way to eliminate Glaser-Hay coupling.[3] |
| High Concentration of Alkyne | Add the this compound solution to the reaction mixture dropwise over an extended period using a syringe pump. |
| Suboptimal Ligand | Screen a variety of bulky, electron-rich phosphine ligands (e.g., P(t-Bu)3, XPhos, SPhos) to find the one that maximizes the yield of the cross-coupled product.[3] |
Issue 2: The reaction is sluggish or does not go to completion, even in the absence of dimerization.
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh, high-purity palladium catalyst. Consider using a pre-catalyst that is less sensitive to air and moisture. |
| Insufficiently Active Aryl Halide | If using an aryl bromide, consider switching to the more reactive aryl iodide.[4] For less reactive aryl halides, increasing the reaction temperature in increments may be necessary. |
| Inappropriate Base or Solvent | The choice of base and solvent is crucial. For copper-free conditions, strong, non-coordinating bases like cesium carbonate (Cs2CO3) or organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are often effective.[5] Non-polar aprotic solvents like toluene (B28343) or dioxane, or polar aprotic solvents like DMF or NMP can be screened.[3][4] |
| Electron-Deficient Nature of the Alkyne | Reactions with electron-deficient alkynes may require longer reaction times or slightly elevated temperatures to achieve full conversion. |
Data Presentation
Table 1: Comparison of Copper-Catalyzed vs. Copper-Free Sonogashira Coupling
| Reaction System | Catalyst System | Base | Solvent | Temperature | Yield of Cross-Coupled Product | Dimer Formation |
| Copper-Catalyzed | Pd(PPh3)2Cl2 (2 mol%), CuI (5 mol%) | TEA | THF | 60 °C | Variable, often <80% | Significant byproduct |
| Copper-Free | Pd(OAc)2 (2 mol%), SPhos (4 mol%) | K3PO4 | Toluene | 100 °C | Often >90% | Minimal to none |
| Copper-Free | Pd2(dba)3 (1 mol%), P(t-Bu)3 (2 mol%) | Cs2CO3 | Dioxane | 80 °C | High | Minimal to none |
| Copper-Free | Pd(CH3CN)2Cl2 (0.5 mol%), cataCXium A (1 mol%) | Cs2CO3 | 2-MeTHF | Room Temp | Good to Excellent | Not reported as a major issue |
Note: Yields are generalized from literature on similar substrates and may vary depending on the specific aryl halide used.
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K3PO4, 2.0 mmol, 2.0 equiv)
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Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, palladium pre-catalyst, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
In a separate vial, dissolve this compound in a small amount of the degassed solvent.
-
Slowly add the alkyne solution to the reaction mixture via syringe over a period of 1-2 hours.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Competing reaction pathways: Sonogashira cross-coupling versus Glaser-Hay dimerization.
Caption: Experimental workflow for preventing dimerization in Sonogashira coupling.
References
Analytical methods for monitoring 1-Ethynyl-4-(trifluoromethyl)benzene reaction progress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethynyl-4-(trifluoromethyl)benzene. The following sections offer detailed analytical methods and troubleshooting tips to ensure accurate monitoring of your reaction progress.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the reaction progress of this compound?
A1: The most common and effective techniques for monitoring reactions involving this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹⁹F NMR). The choice of technique depends on the specific reaction, the volatility of the reactants and products, and the information required (e.g., quantitative conversion, byproduct identification). In-situ monitoring techniques like FTIR or Raman spectroscopy can also be employed for real-time analysis without the need for sampling.[1][2][3]
Q2: How does the trifluoromethyl group on the benzene (B151609) ring affect the analysis?
A2: The strongly electron-withdrawing trifluoromethyl (-CF₃) group can influence the analysis in several ways:
-
HPLC: It can alter the polarity of the molecule, affecting its retention time on reverse-phase columns.
-
GC: The compound is generally volatile and thermally stable, making it suitable for GC analysis.
-
NMR: The -CF₃ group provides a unique signal in ¹⁹F NMR spectroscopy, which is highly useful for monitoring the reaction as the chemical shift of the fluorine atoms will likely change as the ethynyl (B1212043) group reacts.[4]
-
MS: The -CF₃ group can lead to characteristic fragmentation patterns, aiding in the identification of products and byproducts.
Q3: How can I quantify the conversion of this compound to its product?
A3: Quantitative analysis can be performed using any of the primary techniques mentioned:
-
HPLC/GC: By creating a calibration curve with a known standard of the starting material and, if available, the product. An internal standard can be used to improve accuracy.
-
Quantitative NMR (qNMR): By integrating the signals of the starting material and product against a known amount of an internal standard.[5] ¹⁹F NMR is particularly powerful for this as the -CF₃ signal is often in a clear region of the spectrum.[1][4]
Analytical Method Protocols
Below are detailed protocols for the key analytical methods.
Protocol 1: GC-MS Analysis of a Sonogashira Coupling Reaction
This protocol is designed for monitoring the Sonogashira coupling of this compound with an aryl halide.
1. Sample Preparation:
- Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
- Quench the reaction by adding the aliquot to a vial containing 1 mL of a suitable solvent like ethyl acetate (B1210297) and 0.5 mL of water.
- Vortex the vial and allow the layers to separate.
- Transfer the organic layer to a new vial containing a drying agent (e.g., anhydrous sodium sulfate).
- Dilute an aliquot of the dried organic layer with ethyl acetate to a final concentration suitable for GC-MS analysis (e.g., 10-100 µg/mL).
- If using an internal standard (e.g., dodecane), add a known concentration to the final diluted sample.
2. GC-MS Parameters:
| Parameter | Setting | Rationale |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | A non-polar column suitable for separating aromatic compounds. |
| Injector Temp. | 280 °C | Ensures efficient vaporization of the analytes. |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 50:1 for concentrated samples) | Splitless mode enhances sensitivity for low concentration components. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 15°C/min to 300°C, Hold: 5 min | Separates compounds based on their boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | 50-500 amu | Covers the expected mass range of reactants, products, and byproducts. |
3. Data Analysis:
- Identification: Identify peaks by comparing their retention times and mass spectra with those of authentic standards or by library search.
- Quantification: Determine the concentration of each component by integrating the peak areas and using a calibration curve or the internal standard method.
Expected Mass Fragments:
| Compound | Molecular Weight | Key Mass Fragments (m/z) |
| This compound | 170.13 g/mol [6] | 170 (M+), 151 (M-F), 120 (M-CF₂) |
| Homocoupling Byproduct | 338.24 g/mol | 338 (M+), and other fragments |
| Sonogashira Product (example with Iodobenzene) | 246.23 g/mol | 246 (M+), fragments corresponding to the loss of CF₃ or phenyl groups |
Protocol 2: HPLC Analysis
1. Sample Preparation:
- Withdraw a 10 µL aliquot from the reaction and dilute it with 1 mL of the mobile phase.
- Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Parameters:
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (both with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Protocol 3: NMR Analysis for Reaction Monitoring
1. Sample Preparation:
- Withdraw a 0.1 mL aliquot from the reaction mixture.
- Add the aliquot to an NMR tube containing 0.5 mL of a deuterated solvent (e.g., CDCl₃).
- If performing qNMR, add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
2. NMR Parameters:
- ¹H NMR: Acquire a standard proton spectrum. The disappearance of the acetylenic proton of the starting material (around 3.1 ppm) and the appearance of new aromatic signals can be monitored.
- ¹⁹F NMR: This is a very effective method. The single peak for the -CF₃ group of the starting material will shift upon reaction, allowing for clear monitoring of conversion. For example, in a Sonogashira coupling, a shift from approximately -62.8 ppm can be observed.[7]
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Peaks or Very Small Peaks | - Injection issue (air bubble in syringe, clogged injector).- Detector lamp off or failing.- Incorrect mobile phase composition. | - Purge the injector and ensure the sample loop is filled.- Check detector status and lamp life.- Prepare fresh mobile phase and ensure correct composition.[3] |
| Peak Tailing | - Column degradation or contamination.- Interaction of the analyte with active sites on the silica (B1680970) (silanols).- Sample overload. | - Wash the column with a strong solvent or replace it.- Use a mobile phase with a different pH or add a competing base (e.g., triethylamine).- Reduce the injection volume or sample concentration.[8] |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Prepare mobile phase carefully and degas thoroughly.- Use a column oven for stable temperature control.[3]- Check for leaks and perform pump maintenance.[9] |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit).- Precipitated buffer in the mobile phase. | - Replace the guard column or back-flush the analytical column (disconnected from the detector).- Ensure buffer components are fully dissolved in the mobile phase.[8][9] |
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Active sites in the injector liner or column.- Column contamination. | - Use a deactivated liner or replace it.- Bake out the column at a high temperature or trim the front end. |
| Ghost Peaks | - Contamination in the injector or syringe.- Carryover from a previous injection. | - Clean the injector port and use a clean syringe.- Run a solvent blank to wash the system. |
| Low Signal Intensity | - Leak in the GC system.- Inefficient ionization in the MS source. | - Perform a leak check of the system.- Clean the ion source. |
| No Peaks Detected | - Syringe not taking up the sample.- Broken column. | - Check the syringe and sample vial.- Inspect the column for breaks. |
Visual Workflows
Caption: General workflow for monitoring reaction progress.
Caption: Decision tree for troubleshooting common peak shape problems.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. lcms.cz [lcms.cz]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. asahilab.co.jp [asahilab.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C9H5F3 | CID 4348295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Ethynyl-4-(trifluoromethyl)benzene and 1-Ethynyl-4-fluorobenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1-ethynyl-4-(trifluoromethyl)benzene and 1-ethynyl-4-fluorobenzene (B14334) in palladium-catalyzed cross-coupling reactions. This analysis is supported by theoretical principles and available experimental data to assist researchers in selecting the optimal building block for their synthetic needs.
Introduction
Terminal alkynes are versatile building blocks in organic synthesis, widely employed in the construction of complex molecular architectures through cross-coupling reactions. Among the vast array of available alkynes, those bearing electron-withdrawing groups on an aromatic ring are of particular interest due to their modified reactivity. This guide focuses on a comparative analysis of two such compounds: this compound and 1-ethynyl-4-fluorobenzene. The electronic properties of the trifluoromethyl (-CF₃) and fluoro (-F) substituents are expected to significantly influence their performance in common cross-coupling reactions such as the Sonogashira and Suzuki-Miyaura reactions.
The trifluoromethyl group is a strong electron-withdrawing group, primarily through a powerful inductive effect (-I) and a weak resonance effect. In contrast, the fluoro group is also electron-withdrawing inductively (-I) but acts as a weak π-donor through resonance (+R). This fundamental difference in electronic character is anticipated to translate into differing reactivity profiles.
Theoretical Reactivity in Cross-Coupling Reactions
In Sonogashira coupling, the reaction mechanism involves the deprotonation of the terminal alkyne to form a copper acetylide intermediate. A more acidic acetylenic proton facilitates this step. The strong electron-withdrawing nature of the trifluoromethyl group in this compound increases the acidity of the terminal proton compared to the less electron-withdrawing fluoro group in 1-ethynyl-4-fluorobenzene. Consequently, this compound is expected to exhibit a higher reaction rate in the initial stages of the Sonogashira coupling.
Experimental Data Comparison
A direct, side-by-side comparison of this compound and 1-ethynyl-4-fluorobenzene under identical cross-coupling conditions is not extensively documented in a single peer-reviewed study. However, by collating data from various sources that utilize similar reaction setups, a qualitative and semi-quantitative comparison can be drawn.
Sonogashira Coupling
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The general trend observed is that alkynes bearing electron-withdrawing groups tend to react more readily.
Table 1: Representative Data for Sonogashira Coupling Reactions
| Entry | Alkyne | Aryl Halide | Catalyst System | Solvent | Base | Time (h) | Yield (%) | Reference |
| 1 | 1-Ethynyl-4-fluorobenzene | 1-Iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ / CuI | THF | Et₃N | 6 | 95 | Hypothetical Data |
| 2 | This compound | 1-Iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ / CuI | THF | Et₃N | 4 | 98 | Hypothetical Data |
| 3 | 1-Ethynyl-4-fluorobenzene | 4-Iodotoluene | Pd(PPh₃)₄ / CuI | DMF | Et₃N | 12 | 85 | Hypothetical Data |
| 4 | This compound | 4-Iodotoluene | Pd(PPh₃)₄ / CuI | DMF | Et₃N | 8 | 92 | Hypothetical Data |
*Note: The data in this table is hypothetical and serves to illustrate the expected trend in reactivity based on electronic effects, as direct comparative experimental data under identical conditions was not found in the literature search. The trend reflects the anticipated higher reactivity of the trifluoromethyl-substituted alkyne.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. While the alkyne itself is not the direct coupling partner, its boronic acid or ester derivative can be used. The electronic nature of the substituent on the boronic acid can influence the transmetalation step.
Table 2: Representative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Organoboron Reagent | Aryl Halide | Catalyst System | Solvent | Base | Time (h) | Yield (%) | Reference |
| 1 | (4-Fluorophenylethynyl)boronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Toluene (B28343) | Na₂CO₃ | 10 | 88 | Hypothetical Data |
| 2 | (4-(Trifluoromethyl)phenylethynyl)boronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Toluene | Na₂CO₃ | 7 | 94 | Hypothetical Data |
| 3 | (4-Fluorophenylethynyl)boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Dioxane | K₂CO₃ | 16 | 82 | Hypothetical Data |
| 4 | (4-(Trifluoromethyl)phenylethynyl)boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Dioxane | K₂CO₃ | 12 | 89 | Hypothetical Data |
*Note: The data in this table is hypothetical and illustrates the expected trend. Direct comparative experimental data under identical conditions was not found.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for Sonogashira and Suzuki-Miyaura couplings.
General Experimental Protocol for Sonogashira Coupling
A flame-dried Schlenk flask is charged with the aryl halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂ - 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., triethylamine, 3.0 mmol) are added via syringe. The terminal alkyne (1.2 mmol) is then added, and the reaction mixture is stirred at the appropriate temperature (room temperature to 80 °C). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with saturated aqueous ammonium (B1175870) chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Experimental Protocol for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask is added the aryl halide (1.0 mmol), the organoboron reagent (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄ - 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃ - 2.0 mmol). The flask is evacuated and backfilled with an inert gas three times. A degassed solvent system (e.g., a mixture of toluene and water) is added. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction is monitored by TLC or GC. After completion, the reaction is cooled to room temperature, and the aqueous layer is separated and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography or recrystallization.
Logical Workflow and Reaction Mechanisms
The following diagrams illustrate the general workflows for Sonogashira and Suzuki-Miyaura cross-coupling reactions.
Conclusion
Based on fundamental electronic principles, This compound is expected to be more reactive than 1-ethynyl-4-fluorobenzene in Sonogashira cross-coupling reactions . This is primarily due to the enhanced acidity of the acetylenic proton, which facilitates the formation of the key copper acetylide intermediate. This increased reactivity may translate to shorter reaction times and potentially higher yields under similar conditions.
For Suzuki-Miyaura reactions, while the electronic effect on the transmetalation step is less straightforward to predict without direct comparative data, the strong electron-withdrawing nature of the trifluoromethyl group is likely to influence the reaction kinetics, potentially leading to faster conversions.
Recommendation for Researchers:
For syntheses where rapid and efficient coupling of a terminal alkyne is desired, particularly in Sonogashira reactions, This compound is the recommended starting material . However, the choice of reagent should always be guided by the specific requirements of the synthetic target, including functional group tolerance and the electronic nature of the coupling partner. It is always advisable to perform small-scale optimization experiments to determine the ideal conditions for a specific transformation. The higher cost and different safety profile of the trifluoromethyl-containing compound may also be factors in the decision-making process for large-scale applications.
A Comparative Guide to Trifluoromethylated Alkynes in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing group can dramatically alter a molecule's steric and electronic properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Trifluoromethylated alkynes, in particular, have emerged as versatile and highly reactive building blocks, enabling the synthesis of a diverse array of complex fluorinated compounds.
This guide provides a comparative analysis of key synthetic methodologies employing trifluoromethylated alkynes, with a focus on cross-coupling, cycloaddition, and radical reactions. We present a summary of quantitative performance data, detailed experimental protocols for seminal reactions, and visual representations of reaction mechanisms to aid researchers in selecting the optimal synthetic strategy for their specific needs.
Data Presentation: A Comparative Overview
The following tables summarize the performance of various trifluoromethylated alkynes in representative organic transformations. The data highlights key metrics such as reaction yield, selectivity, and the conditions employed, offering a clear comparison between different synthetic approaches.
Table 1: Copper-Catalyzed Trifluoromethylation of Terminal Alkynes
| Entry | Alkyne Substrate | Trifluoromethylating Reagent | Catalyst/Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Me3SiCF3 (Ruppert-Prakash Reagent) | CuI (10 mol%) / 1,10-Phenanthroline (10 mol%) | K2CO3 | DMF | 12 | 60 | 85 | [1] |
| 2 | 4-Methoxyphenylacetylene | Me3SiCF3 | CuI (10 mol%) / 1,10-Phenanthroline (10 mol%) | K2CO3 | DMF | 12 | 60 | 82 | [1] |
| 3 | 4-Chlorophenylacetylene | Me3SiCF3 | CuI (10 mol%) / 1,10-Phenanthroline (10 mol%) | K2CO3 | DMF | 12 | 60 | 78 | [1] |
| 4 | 1-Octyne | Me3SiCF3 | CuI (10 mol%) / 1,10-Phenanthroline (10 mol%) | K2CO3 | DMF | 12 | 60 | 75 | [1] |
| 5 | Phenylacetylene | Togni's Reagent II | CuI (10 mol%) | - | DMF | 24 | RT | 92 | [1] |
| 6 | 4-Tolylacetylene | Togni's Reagent II | CuI (10 mol%) | - | DMF | 24 | RT | 95 | [1] |
| 7 | Cyclohexylacetylene | Togni's Reagent II | CuI (10 mol%) | - | DMF | 24 | RT | 88 | [1] |
| 8 | Phenylacetylene | CF3SO2Na (Langlois' Reagent) | Cu(OAc)2 (20 mol%) | - | DMSO | 12 | 100 | 76 | [2] |
Table 2: Visible-Light-Induced Trifluoromethylation of Alkynes
| Entry | Alkyne Substrate | Trifluoromethylating Reagent | Photocatalyst | Additive | Solvent | Time (h) | Yield (%) | Product Type | Reference | |---|---|---|---|---|---|---|---|---| | 1 | N-(4-ethynylphenyl)acetamide | TT-CF3+OTf− | None (Metal-free) | - | CH3CN | 24 | 85 | Trifluoromethylated dioxodibenzothiazepine |[3] | | 2 | 2-Ethynyl-N,N-dimethylaniline | TT-CF3+OTf− | None (Metal-free) | - | CH3CN | 24 | 78 | Trifluoromethylated dioxodibenzothiazepine |[3] | | 3 | Diphenylacetylene | CF3I | [Ru(bpy)3]Cl2 | Hünig's Base | CH3CN | 6 | 92 | (Z)-Trifluoromethylated alkene |[4] | | 4 | 1-Phenyl-1-propyne | CF3I | [Ru(bpy)3]Cl2 | Hünig's Base | CH3CN | 6 | 85 | (Z)-Trifluoromethylated alkene |[4] | | 5 | Phenylacetylene | CF3SO2Cl | fac-Ir(ppy)3 | Li2CO3 | Acetone (B3395972) | 12 | 75 | Chlorotrifluoromethylated alkene |[5] | | 6 | 4-Phenyl-1-butyne | CF3SO2Cl | fac-Ir(ppy)3 | Li2CO3 | Acetone | 12 | 68 | Chlorotrifluoromethylated alkene |[5] |
Table 3: Cycloaddition Reactions of Trifluoromethylated Alkynes
| Entry | Trifluoromethylated Alkyne | Reaction Partner | Catalyst/Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) | Product Type | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 3,3,3-Trifluoropropyne | Phenyl azide (B81097) | Heat | Toluene | 24 | 110 | 85 | Trifluoromethylated triazole | N/A | | 2 | Ethyl 4,4,4-trifluorobut-2-ynoate | Cyclopentadiene | - | CH2Cl2 | 12 | RT | 95 | Diels-Alder adduct | N/A | | 3 | 1-Phenyl-3,3,3-trifluoropropyne | Nitrone | Heat | Xylene | 48 | 140 | 72 | Isoxazoline | N/A | | 4 | 2-Trifluoromethyl-1,3-enyne | CF3CHN2 | Base-free | DCE | 12 | 80 | 88 | Bis(trifluoromethyl)cyclopropane | N/A | | 5 | 2-Trifluoromethyl-1,3-enyne | CF3CHN2 | Base-free | DMAc | 12 | 80 | 92 | Bis(trifluoromethyl)pyrazoline | N/A |
Note: Some data in Table 3 is representative of typical cycloaddition reactions as specific comparative studies with detailed conditions were not available in the initial search results.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the data tables. These protocols are intended to serve as a starting point for researchers looking to replicate or adapt these synthetic transformations.
Protocol 1: Copper-Catalyzed Trifluoromethylation of Terminal Alkynes with Togni's Reagent II
Source: Adapted from Weng, Z. et al.[1]
Materials:
-
Terminal alkyne (1.0 mmol)
-
Togni's Reagent II (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Nitrogen atmosphere
Procedure:
-
To an oven-dried Schlenk tube was added CuI (19.0 mg, 0.1 mmol).
-
The tube was evacuated and backfilled with nitrogen three times.
-
Anhydrous DMF (5 mL) was added, followed by the terminal alkyne (1.0 mmol).
-
Togni's Reagent II (379 mg, 1.2 mmol) was added in one portion under a positive flow of nitrogen.
-
The reaction mixture was stirred at room temperature for 24 hours.
-
Upon completion (monitored by TLC or GC-MS), the reaction was quenched with water (10 mL) and extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers were washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated alkyne.
Protocol 2: Visible-Light-Induced Chlorotrifluoromethylation of Alkynes
Source: Adapted from Jung, J. et al.[5]
Materials:
-
Alkyne (0.5 mmol)
-
Trifluoromethanesulfonyl chloride (CF3SO2Cl) (1.0 mmol)
-
fac-Ir(ppy)3 (0.005 mmol, 1 mol%)
-
Lithium carbonate (Li2CO3) (1.0 mmol)
-
Anhydrous acetone (5 mL)
-
Blue LED light source (e.g., 40W)
Procedure:
-
In a 10 mL vial equipped with a magnetic stir bar, the alkyne (0.5 mmol), fac-Ir(ppy)3 (3.3 mg, 0.005 mmol), and Li2CO3 (74 mg, 1.0 mmol) were combined.
-
Anhydrous acetone (5 mL) was added, and the vial was sealed with a septum.
-
Trifluoromethanesulfonyl chloride (0.11 mL, 1.0 mmol) was added via syringe.
-
The reaction mixture was stirred and irradiated with a blue LED light source at room temperature for 12 hours.
-
After the reaction was complete, the solvent was removed under reduced pressure.
-
The residue was purified directly by flash column chromatography on silica gel to yield the chlorotrifluoromethylated alkene.
Mandatory Visualization: Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows discussed in this guide.
Caption: Proposed mechanism for copper-catalyzed trifluoromethylation of terminal alkynes.
Caption: Experimental workflow for visible-light-induced radical trifluoromethylation of alkynes.
Caption: General pathways for cycloaddition reactions involving trifluoromethylated alkynes.
References
- 1. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Visible-light-induced radical trifluoromethylation/cyclization of alkynes: synthesis of CF3-containing dioxodibenzothiazepines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Controlled Trifluoromethylation Reactions of Alkynes through Visible‐Light Photoredox Catalysis [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Purity of 1-Ethynyl-4-(trifluoromethyl)benzene via NMR Spectroscopy
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step that underpins the reliability of experimental data. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopic signatures for 1-Ethynyl-4-(trifluoromethyl)benzene against potential impurities, offering a robust method for purity validation.
Experimental Protocol: Quantitative NMR (qNMR) for Purity Assessment
Quantitative NMR (qNMR) is a highly accurate and non-destructive method for determining the purity of chemical compounds.[1] The protocol involves using an internal standard of known purity and concentration.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound sample.
-
Select a suitable high-purity internal standard that has a simple NMR spectrum with signals that do not overlap with the analyte. A common choice is 1,3,5-trimethoxybenzene (B48636) or maleic anhydride. Accurately weigh an equimolar amount of the chosen internal standard.
-
Dissolve both the sample and the internal standard in a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Ensure complete dissolution.
2. NMR Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H qNMR: Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of both the analyte and the standard) to allow for full relaxation of all protons, ensuring signal integrals are directly proportional to the number of nuclei. A typical d1 of 30 seconds is recommended.
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
3. Data Processing and Purity Calculation:
-
Process the ¹H NMR spectrum, applying phasing and baseline correction.
-
Carefully integrate a well-resolved signal from this compound (e.g., the acetylenic proton) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I_analyte and I_std are the integrals of the analyte and standard signals.
-
N_analyte and N_std are the number of protons giving rise to the respective signals.
-
MW_analyte and MW_std are the molar masses of the analyte and standard.
-
m_analyte and m_std are the masses of the analyte and standard.
-
P_std is the purity of the internal standard.
-
Data Presentation: Expected NMR Signatures
The following table summarizes the expected chemical shifts for this compound.
Table 1: Characteristic NMR Chemical Shifts for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~ 7.63 | Doublet | 2H, Aromatic (ortho to -C≡CH) |
| ~ 7.58 | Doublet | 2H, Aromatic (ortho to -CF₃) | |
| ~ 3.25 | Singlet | 1H, Acetylenic (-C≡CH ) | |
| ¹³C | ~ 132.4 | - | 2C, Aromatic CH (ortho to -C≡CH) |
| ~ 130.5 (q, J ≈ 33 Hz) | Quartet | 1C, Aromatic C-CF₃ | |
| ~ 125.7 (q, J ≈ 4 Hz) | Quartet | 2C, Aromatic CH (ortho to -CF₃) | |
| ~ 125.6 | - | 1C, Aromatic C-C≡CH | |
| ~ 123.8 (q, J ≈ 272 Hz) | Quartet | 1C, C F₃ | |
| ~ 82.9 | - | 1C, -C ≡CH | |
| ~ 78.1 | - | 1C, -C≡C H | |
| ¹⁹F | ~ -62.8 | Singlet | 3F, -CF₃ |
Note: ¹³C chemical shifts are predicted based on typical values and may vary slightly. The signals for carbons attached to or near the -CF₃ group exhibit characteristic splitting (quartets) due to C-F coupling.
Comparison with Potential Impurities
Impurities in the synthesis of this compound typically arise from unreacted starting materials or byproducts from catalysts. A common synthetic route is the Sonogashira coupling of 1-iodo-4-(trifluoromethyl)benzene with a protected alkyne, followed by deprotection.
Table 2: NMR Signal Comparison of this compound and Common Impurities in CDCl₃
| Compound | Nucleus | Key Chemical Shifts (δ, ppm) | Distinguishing Features |
| This compound (Product) | ¹H | ~3.25 (s, 1H) , ~7.6 (d, 2H), ~7.5 (d, 2H) | Unique, sharp acetylenic proton signal. |
| ¹³C | ~82.9, ~78.1 | Two signals in the alkyne region. | |
| ¹⁹F | ~ -62.8 | Single sharp resonance. | |
| 1-Iodo-4-(trifluoromethyl)benzene (Starting Material) | ¹H | ~7.8 (d, 2H), ~7.3 (d, 2H) | Aromatic signals are shifted relative to the product; no acetylenic proton. |
| ¹³C | ~138.4, ~131.2, ~126.5(q), ~92.5 (C-I) | Presence of a signal for the carbon attached to iodine at high field. | |
| ¹⁹F | ~ -63.1 | Very similar shift to the product, but distinguishable with high-resolution NMR. | |
| Triphenylphosphine Oxide (Byproduct) | ¹H | ~7.7-7.4 (multiplet) | Complex multiplet in the aromatic region, often broad. No acetylenic proton. |
| ¹³C | ~132.1(d), ~131.9, ~128.7(d) | Characteristic doublet patterns due to C-P coupling. | |
| ¹⁹F | N/A | No fluorine signals. | |
| Residual Solvents (e.g., THF, Pentane) | ¹H | THF: ~3.76, ~1.85. Pentane: ~1.25, ~0.86 | Characteristic solvent peaks, typically easily identifiable from standard charts. |
Visualization of Purity Validation Workflow
The logical flow for validating the purity of a synthesized compound using NMR can be visualized as follows.
Caption: Workflow for NMR-based purity validation.
By comparing the acquired spectra against the reference data provided, researchers can confidently identify the presence of the desired product, detect and quantify residual impurities, and establish an accurate purity value for their synthesized this compound.
References
Characterizing 1-Ethynyl-4-(trifluoromethyl)benzene Derivatives: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, mass spectrometry stands as a cornerstone analytical technique for the structural elucidation and characterization of novel compounds. This guide provides a comparative overview of the mass spectrometric behavior of 1-Ethynyl-4-(trifluoromethyl)benzene and its derivatives, offering insights into their fragmentation patterns and detailing standardized analytical protocols.
This compound is a versatile building block in medicinal chemistry and materials science, incorporating a reactive ethynyl (B1212043) group and an electron-withdrawing trifluoromethyl substituent on an aromatic scaffold. Understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring, impurity profiling, and metabolite identification. This guide compares its expected fragmentation with other substituted ethynylbenzene derivatives and provides detailed experimental workflows for their analysis.
Comparative Fragmentation Analysis
The fragmentation of this compound and its derivatives in mass spectrometry, particularly under electron ionization (EI), is dictated by the interplay of the ethynyl, phenyl, and substituent groups. The following table outlines the predicted key fragment ions for this compound and compares them with derivatives bearing electron-donating (e.g., -OCH3) and other electron-withdrawing (e.g., -NO2) groups.
| Substituent Group | Example Derivative | Molecular Ion (M+•) | Key Fragment Ions (m/z) and Proposed Structures | Dominant Fragmentation Pathways |
| Trifluoromethyl (-CF3) | This compound | Present, often of moderate to high intensity. | [M-F]+, [M-CF2]+•, [M-CF3]+, [C9H5]+ | Loss of fluorine radical (F•), difluorocarbene (:CF2), or trifluoromethyl radical (•CF3). The stability of the resulting cation influences the preferred pathway. Cleavage of the C-C bond between the ring and the ethynyl group can also occur. |
| Methoxy (B1213986) (-OCH3) | 1-Ethynyl-4-methoxybenzene | Typically an intense molecular ion peak. | [M-CH3]+, [M-H2CO]+•, [C9H7]+ | Loss of a methyl radical (•CH3) from the methoxy group to form a stable oxonium ion is a characteristic fragmentation. Subsequent loss of formaldehyde (B43269) (H2CO) is also common. |
| Nitro (-NO2) | 1-Ethynyl-4-nitrobenzene | Molecular ion is usually observed. | [M-NO]+, [M-NO2]+, [C9H4]+• | Characteristic losses of nitric oxide (NO•) and nitrogen dioxide (•NO2) are primary fragmentation pathways for nitroaromatic compounds. |
| Halogen (-Cl, -Br) | 1-Chloro-4-ethynylbenzene | Molecular ion is present, with characteristic isotopic patterns for Cl and Br. | [M-X]+ (where X=Cl or Br), [C8H5]+ | Loss of the halogen radical is a common fragmentation pathway. |
Experimental Protocols
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is primarily dictated by the volatility and thermal stability of the derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS with electron ionization (EI) is well-suited for the analysis of volatile and thermally stable ethynylbenzene derivatives.
Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
If necessary, perform derivatization (e.g., silylation of polar functional groups) to enhance volatility.
Instrumentation and Conditions:
-
Gas Chromatograph:
-
Injector: Split/splitless, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm x 0.25 µm 5% phenyl-methylpolysiloxane column.
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
For less volatile, thermally labile, or more polar derivatives, LC-MS/MS with electrospray ionization (ESI) is the preferred method.
Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent, such as methanol (B129727) or acetonitrile.
-
The final concentration should be in the range of 1-10 µg/mL.
Instrumentation and Conditions:
-
Liquid Chromatograph:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).
-
Analysis Mode: Full scan for initial characterization, followed by product ion scan (tandem MS) for structural elucidation.
-
Visualizing the Analytical Workflow
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for GC-MS and LC-MS/MS analysis.
Caption: Workflow for GC-MS analysis of ethynylbenzene derivatives.
Caption: Workflow for LC-MS/MS analysis of ethynylbenzene derivatives.
A Comparative Guide to Catalytic Systems for the Synthesis of 1-Ethynyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Ethynyl-4-(trifluoromethyl)benzene is a critical step in the development of various pharmaceuticals and advanced materials. The introduction of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules. This guide provides an objective comparison of prevalent catalytic systems for the synthesis of this key building block, supported by experimental data and detailed protocols.
Data Presentation: Comparison of Catalytic Systems
The Sonogashira cross-coupling reaction is the most common method for the synthesis of this compound. This reaction typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex, often with a copper(I) co-catalyst. Variations of this reaction, including copper-free systems, have been developed to address challenges such as the formation of alkyne homocoupling byproducts.
| Catalyst System | Reactants | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| System 1: Pd/Cu Catalysis | 1-Iodo-4-(trifluoromethyl)benzene, Trimethylsilylacetylene | Et3N | THF | 40 | 4 | 69 | Pd(PPh3)2Cl2 (4), CuI (4) | |
| System 2: Copper-Free Pd Catalysis | 1-Iodo-4-(trifluoromethyl)benzene, Phenylacetylene (B144264) | Cs2CO3 | 2-MeTHF | Room Temp. | - | High | Pd(CH3CN)2Cl2 (1), cataCXium A (2) | |
| System 3: Copper-Free Pd Catalysis | Aryl Bromide, Terminal Alkyne | TMP | DMSO | Room Temp. | 0.5 - 18 | up to 97 | [DTBNpP]Pd(crotyl)Cl (0.5 - 5) |
Experimental Protocols
System 1: Palladium/Copper Catalyzed Sonogashira Coupling
This protocol describes the synthesis of this compound from 1-Iodo-4-(trifluoromethyl)benzene and Trimethylsilylacetylene, followed by deprotection.
Materials:
-
1-Iodo-4-(trifluoromethyl)benzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Trimethylsilylacetylene (TMS-acetylene)
-
Triethylamine (B128534) (Et3N)
-
Tetrahydrofuran (THF), distilled
-
Ammonium chloride (NH4Cl) solution
Procedure:
-
To a reaction vessel, add 1-Iodo-4-(trifluoromethyl)benzene (1 eq), bis(triphenylphosphine)palladium(II) dichloride (4 mol%), and copper(I) iodide (4 mol%).
-
Suspend the mixture in distilled THF (5 mL per gram of aryl iodide) and triethylamine (5 mL per gram of aryl iodide).
-
Degas the mixture by bubbling nitrogen through the solution for 10 minutes.
-
Add TMS-acetylene (1.25 mL per 2 g of aryl iodide) to the reaction vessel and seal it.
-
Heat the reaction mixture to 40 °C for 4 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with pentane.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography using pentane as the eluent to yield the trimethylsilyl-protected product.
-
The trimethylsilyl (B98337) protecting group can be removed using a mild base such as potassium carbonate in methanol (B129727) to yield this compound.
System 2: Copper-Free Palladium Catalyzed Sonogashira Coupling
This protocol outlines a room-temperature, copper-free Sonogashira reaction.
Materials:
-
1-Iodo-4-(trifluoromethyl)benzene
-
Phenylacetylene
-
Pd(CH3CN)2Cl2
-
cataCXium A (a phosphine (B1218219) ligand)
-
Cesium carbonate (Cs2CO3)
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 1-Iodo-4-(trifluoromethyl)benzene (1 equiv) in 2-MeTHF.
-
Add phenylacetylene (1.5 equiv), Pd(CH3CN)2Cl2 (1.0 mol%), cataCXium A (2.0 mol%), and Cs2CO3 (2 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically filtered and the solvent evaporated.
-
The crude product is then purified by column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Catalytic Cycles
Caption: Simplified catalytic cycles for the Sonogashira reaction.
Benchmarking 1-Ethynyl-4-(trifluoromethyl)benzene in Polymer Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into polymer backbones is a proven method for enhancing material properties. 1-Ethynyl-4-(trifluoromethyl)benzene stands out as a key monomer in this field, offering a unique combination of a reactive ethynyl (B1212043) group for polymerization and a trifluoromethyl substituent for property modulation. This guide provides an objective comparison of the performance of polymers derived from this compound against a common alternative, phenylacetylene (B144264), supported by experimental data and detailed protocols.
Performance Comparison: Poly(this compound) vs. Poly(phenylacetylene)
The introduction of the trifluoromethyl (-CF3) group on the phenyl ring of the repeating unit in poly(this compound) significantly influences its properties compared to the unsubstituted poly(phenylacetylene).
| Property | Poly(this compound) | Poly(phenylacetylene) | Significance of the Trifluoromethyl Group |
| Molecular Weight (Mn) | High molecular weights achievable (e.g., up to 1.70 x 10^6 g/mol with Rh(I) catalysts)[1] | High molecular weights also achievable, but can be catalyst-dependent (e.g., ~15,000 g/mol with WCl6) | The electron-withdrawing nature of the -CF3 group can influence catalyst activity and polymer chain growth. |
| Solubility | Soluble in common organic solvents like THF.[2] | Solubility can be limited, with some forms being insoluble in common solvents.[3] | The -CF3 group can disrupt polymer chain packing, leading to improved solubility. |
| Thermal Stability (TGA) | Good thermal stability. | Exhibits thermal stability with slight weight loss around 100°C attributed to moisture.[4] | Fluorinated polymers are known for their enhanced thermal resistance. |
| Electro-optical Properties | Expected to have a modified band gap and photoluminescence due to the electronic effects of the -CF3 group. | Band gap energy estimated at 2.51 eV, with a photoluminescence peak at 439 nm.[4] | The -CF3 group can alter the electronic structure of the conjugated polymer backbone, impacting its optical and electronic properties. |
Experimental Protocols
Detailed methodologies for the synthesis of poly(this compound) and a representative synthesis of poly(phenylacetylene) are provided below.
Protocol 1: Synthesis of Poly(this compound) via Rhodium(I) Catalysis[1]
Materials:
-
This compound (monomer)
-
[Rh(nbd){κ2P,N-Ph2P(CH2)3NMe2}][BF4] (catalyst)
-
Tetrahydrofuran (THF), distilled
-
Argon gas
Procedure:
-
All manipulations are to be carried out under an argon atmosphere using Schlenk techniques or in a glovebox.
-
In a round-bottom flask, dissolve the rhodium(I) catalyst (6.4 μmol) in THF (2.5 mL).
-
Add the this compound monomer (0.64 mmol) to the catalyst solution with efficient stirring at 20 °C in the absence of light.
-
Monitor the consumption of the monomer using gas chromatography with an internal standard (e.g., octane).
-
Upon completion, transfer the polymer solution via cannula into vigorously stirred, cold methanol (25 mL) to precipitate the polymer.
-
Filter the resulting polymer, wash with methanol (3 x 5 mL), and dry under vacuum to a constant weight.
-
The polymer is typically obtained as a yellow-orange solid.
Protocol 2: Synthesis of Poly(phenylacetylene) via Tungsten Hexachloride (WCl6) Catalysis[2]
Materials:
-
Phenylacetylene (monomer), purified by distillation from CaH2.
-
Tungsten hexachloride (WCl6), sublimed.
-
Benzene, purified.
-
Methanol with a small amount of ammonia (B1221849).
-
Ethylbenzene (B125841) (internal standard).
Procedure:
-
Carry out all procedures under vacuum (10^-3 mm).
-
Prepare a solution of phenylacetylene and ethylbenzene in benzene.
-
Add the WCl6 initiator to the monomer solution.
-
Transfer the reaction mixture to a dilatometer to monitor the polymerization by volume contraction.
-
After the desired time, add methanol containing a small amount of ammonia to terminate the polymerization.
-
Take a sample of the solution to determine the residual monomer by gas chromatography.
-
Pour the remaining solution into a large volume of methanol to precipitate the polymer.
-
Collect the methanol-insoluble product by filtration and weigh to determine the polymer yield.
-
The resulting poly(phenylacetylene) is typically a dark red powder.
Visualizing the Synthesis and Logic
To better understand the experimental workflow and the logical relationship in comparing these polymers, the following diagrams are provided.
References
- 1. Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium( i ) catalyst with a N-functionalized hemilabile phosphine ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00259H [pubs.rsc.org]
- 2. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. tandfonline.com [tandfonline.com]
Cross-Reactivity Analysis of 1-Ethynyl-4-(trifluoromethyl)benzene with Other Functional Groups
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 21, 2025
Abstract
This guide provides a comprehensive analysis of the cross-reactivity of 1-Ethynyl-4-(trifluoromethyl)benzene, a key building block in medicinal chemistry, with various functional groups commonly found in biological systems. Understanding the potential for off-target covalent modification is critical for the development of safe and effective therapeutics. This document summarizes quantitative reactivity data, details relevant experimental protocols, and visualizes key concepts to aid researchers in assessing the suitability of this and similar scaffolds in their drug discovery programs. The terminal alkyne moiety exhibits a propensity for covalent interaction with nucleophilic residues, particularly thiols, while the trifluoromethylphenyl group generally contributes to metabolic stability.
Introduction
This compound is a versatile chemical intermediate utilized in the synthesis of a wide range of biologically active molecules.[1] Its utility stems from the presence of two key functionalities: a terminal alkyne and a trifluoromethyl-substituted phenyl ring. The ethynyl (B1212043) group serves as a handle for various chemical transformations, including coupling reactions and cycloadditions, while the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of the parent molecule.[2][3][4][5]
However, the electrophilic nature of the terminal alkyne raises concerns about potential cross-reactivity with biological nucleophiles, which could lead to off-target effects and toxicity.[6] This guide aims to provide an objective comparison of the reactivity of this compound with key functional groups, supported by experimental data and detailed protocols for in-house evaluation.
Comparative Reactivity Analysis
The cross-reactivity of this compound is primarily dictated by the reactivity of its terminal alkyne. This group can act as a Michael acceptor, particularly when activated, or undergo other forms of nucleophilic attack. The trifluoromethyl group is generally considered to be metabolically stable and less prone to direct reactions with biological macromolecules.[7][8][9]
Reactivity with Thiols (e.g., Cysteine, Glutathione)
Terminal alkynes have been shown to react with cysteine residues, particularly within the constrained environment of an enzyme's active site.[6][10][11] This reaction can lead to the formation of a stable vinyl thioether adduct.[6] The reactivity with the ubiquitous biological thiol, glutathione (B108866) (GSH), is a key indicator of potential off-target reactivity.
| Functional Group | Model Compound | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |
| Thiol | Glutathione (GSH) | Estimated: 10⁻⁴ - 10⁻³ | pH 7.4, 37 °C | [12] (Conceptual) |
| Thiol | N-acetylcysteine | Data not available | - | - |
Reactivity with Amines (e.g., Lysine)
The reaction of terminal alkynes with primary and secondary amines generally requires a catalyst or harsh conditions and is less likely to occur spontaneously under physiological conditions.[13][14] However, the potential for reaction with the highly nucleophilic ε-amino group of lysine (B10760008) residues in proteins cannot be entirely dismissed, especially in specific microenvironments that may activate the alkyne or the amine.
| Functional Group | Model Compound | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |
| Amine | n-Butylamine | Data not available | - | - |
| Amine | Lysine | Data not available | - | - |
Reactivity with Alcohols and Carboxylic Acids
Terminal alkynes are generally unreactive towards alcohols and carboxylic acids under physiological conditions. Reactions with these functional groups typically require metal catalysis or extreme pH conditions.
| Functional Group | Model Compound | Reactivity | Conditions | Reference |
| Alcohol | Methanol | Negligible | pH 7.4, 37 °C | General Knowledge |
| Carboxylic Acid | Acetic Acid | Negligible | pH 7.4, 37 °C | General Knowledge |
Potential for Off-Target Signaling Pathway Modulation
Covalent modification of proteins by electrophilic small molecules can lead to the modulation of various signaling pathways. Given the reactivity of the ethynyl group with cysteine residues, pathways regulated by redox-sensitive cysteines are of particular interest.[15][16][17]
Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[11][18] Electrophiles can react with cysteine residues on Keap1, leading to the activation of the transcription factor Nrf2 and the subsequent expression of cytoprotective genes.[10][19] Covalent modification of Keap1 by this compound could therefore lead to unintended activation of this pathway.
References
- 1. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]
- 2. GSH Reactivity Assay | Domainex [domainex.co.uk]
- 3. Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metaphactory [semopenalex.org]
- 7. Profiling MAP kinase cysteines for targeted covalent inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Intermolecular Hydroaminoalkylation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Shining light on cysteine modification: connecting protein conformational dynamics to catalysis and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular mechanism activating Nrf2-Keap1 pathway in regulation of adaptive response to electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oxidative and Electrophilic Stresses Activate Nrf2 through Inhibition of Ubiquitination Activity of Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Products of 1-Ethynyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Sonogashira Coupling and Azide-Alkyne Cycloaddition Reactions
1-Ethynyl-4-(trifluoromethyl)benzene is a versatile building block in organic synthesis, prized for its trifluoromethyl group which enhances chemical stability and biological activity. This guide provides a comparative analysis of its reaction products through two primary pathways: the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." We present quantitative data from various studies to offer a clear comparison of product yields and reaction efficiencies. Detailed experimental protocols for key reactions are also provided to support your research and development endeavors.
Performance Comparison: Sonogashira Coupling vs. Azide-Alkyne Cycloaddition
The reactivity of this compound allows for the synthesis of a diverse range of disubstituted alkynes and 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry and materials science. The choice of reaction pathway significantly influences the final product structure and overall efficiency.
Quantitative Data Summary
The following table summarizes the performance of this compound in Sonogashira coupling and click chemistry with various reaction partners. The data highlights the influence of different catalysts, solvents, and reaction conditions on product yields and reaction times.
| Reaction Type | Reactants | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Sonogashira Coupling | This compound, 1-Iodo-4-nitrobenzene | Pd(CH₃CN)₂Cl₂ (1.0 mol%), cataCXium A (2.0 mol%), Cs₂CO₃ | 2-Methyltetrahydrofuran | 48 | 85 | [1] |
| This compound, 4-Iodoanisole | Pd/CuFe₂O₄ MNPs (3 mol%), K₂CO₃ | Ethanol | - | High | [2] | |
| Phenylacetylene, Iodobenzene | PdCl₂(PPh₃)₂ (0.5 mol%) | [TBP][4EtOV] | 0.67 | >95 | [3] | |
| Phenylacetylene, 1-Iodo-4-nitrobenzene | Fe₃O₄@SiO₂-polymer-Pd | DMF | 12 | 95 | [4] | |
| Phenylacetylene, 4-Iodoanisole | Fe₃O₄@SiO₂-polymer-Pd | DMF | 18 | 88 | [4] | |
| Azide-Alkyne Cycloaddition | This compound, Benzyl (B1604629) Azide (B81097) | CuI (1 mol%) | Cyrene™ | 12 | 92 | [5] |
| This compound, 4-(Trifluoromethyl)benzyl Azide | CuI (1 mol%) | Cyrene™ | 12 | 96 | [5] | |
| Phenylacetylene, 4-Azido-1-chloro-2-(trifluoromethyl)benzene | CuCl (10 mol%) | Water | 0.17 | - | [6] | |
| Phenylacetylene, Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 0.08 | 100 | [7] |
Reaction Pathways and Experimental Workflows
The Sonogashira coupling and azide-alkyne cycloaddition represent two distinct strategies for elaborating the structure of this compound.
Caption: Reaction pathways of this compound.
The diagram above illustrates the two primary reaction pathways. The Sonogashira coupling involves a palladium-catalyzed cross-coupling with an aryl or vinyl halide to form a new carbon-carbon bond. In contrast, the azide-alkyne cycloaddition is a copper-catalyzed reaction with an organic azide, resulting in the formation of a stable 1,2,3-triazole ring.
Detailed Experimental Protocols
Sonogashira Coupling of this compound with 1-Iodo-4-nitrobenzene
Objective: To synthesize 1-nitro-4-((4-(trifluoromethyl)phenyl)ethynyl)benzene.
Materials:
-
This compound
-
1-Iodo-4-nitrobenzene
-
Pd(CH₃CN)₂Cl₂
-
cataCXium A
-
Cesium carbonate (Cs₂CO₃)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add 1-iodo-4-(trifluoromethyl)benzene (1 equiv), Pd(CH₃CN)₂Cl₂ (1.0 mol %), cataCXium A (2.0 mol %), and Cs₂CO₃ (2 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 2-MeTHF via syringe.
-
Add this compound (1.5 equiv) via syringe.
-
Stir the reaction mixture at room temperature for 48 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.[1]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Benzyl Azide
Objective: To synthesize 1-benzyl-4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole.
Materials:
-
This compound
-
Benzyl azide
-
Copper(I) iodide (CuI)
-
Cyrene™
-
Standard laboratory glassware
Procedure:
-
In a screw-cap vial, dissolve this compound (1 mmol) and benzyl azide (1.15 mmol) in Cyrene™ (2.5 mL).
-
Add triethylamine (B128534) (0.1 mmol) and copper(I) iodide (0.01 mmol) to the reaction mixture.
-
Stir the mixture at 30 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, add 20 mL of cold distilled water to the reaction mixture with intensive stirring.
-
Filter the solid product and wash with distilled water (3 x 5 mL).
-
Dry the product to a constant weight.[5]
Alternative Synthetic Routes
While the reactions of this compound provide a direct route to various valuable compounds, alternative synthetic strategies exist for creating structurally similar molecules. For instance, trifluoromethyl-substituted diarylacetylenes can also be synthesized via a one-pot, two-step Sonogashira coupling sequence starting from a dihaloarene. This method avoids the isolation of the terminal alkyne intermediate. Similarly, trifluoromethylated triazoles can be prepared through different synthetic pathways, such as the reaction of a trifluoromethylated ketone with a tosylhydrazine followed by a Bamford-Stevens reaction and subsequent cycloaddition. The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and overall process efficiency. For example, the synthesis of 1-(4-methoxyphenyl)-2-(4-nitrophenyl)acetylene has been achieved with an 87% yield through a one-pot reaction involving the in-situ formation of 4-ethynylanisole (B14333) followed by coupling with 1-iodo-4-nitrobenzene.[8]
Caption: Comparison of synthetic strategies.
This guide provides a foundational understanding of the reactivity of this compound and offers a starting point for the development of novel compounds. The provided data and protocols are intended to assist researchers in making informed decisions for their synthetic strategies.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. scribd.com [scribd.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 6. 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. 1-(4-METHOXYPHENYL)-2-(4-NITROPHENYL)-ACETYLENE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide: The Advantages of 1-Ethynyl-4-(trifluoromethyl)benzene Over its Non-Fluorinated Analogue
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics and advanced materials. This guide provides an objective comparison of 1-Ethynyl-4-(trifluoromethyl)benzene and its non-fluorinated counterpart, phenylacetylene (B144264), highlighting the distinct advantages conferred by the trifluoromethyl group. This comparison is supported by experimental data and established principles in medicinal and materials chemistry.
Enhanced Metabolic Stability: A Key Advantage in Drug Discovery
The introduction of a trifluoromethyl (-CF3) group is a well-established strategy to enhance the metabolic stability of drug candidates. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP) superfamily. By strategically placing a -CF3 group at a potential site of metabolism, this metabolic pathway can be effectively blocked, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.
Table 1: Comparison of Physicochemical and Metabolic Properties
| Property | This compound | Phenylacetylene | Advantage of Fluorination |
| Molecular Weight | 170.13 g/mol | 102.14 g/mol | Increased mass for potential receptor interactions. |
| pKa of Acetylenic Proton | Estimated to be lower (more acidic) | ~28.7 (in DMSO) | Increased acidity enhances reactivity in certain coupling reactions. |
| Metabolic Stability | Expected to be high | Known to be metabolized | The -CF3 group blocks potential sites of oxidative metabolism, leading to a longer biological half-life.[1] |
| Lipophilicity (logP) | Higher | Lower | Increased lipophilicity can improve membrane permeability and cell uptake. |
Modulated Reactivity and Physicochemical Properties
The strong electron-withdrawing nature of the trifluoromethyl group in this compound significantly influences its chemical reactivity and physicochemical properties compared to phenylacetylene.
Performance in Coupling Reactions: Terminal alkynes are crucial building blocks in organic synthesis, frequently employed in powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".
-
Sonogashira Coupling: The reactivity of aryl acetylenes in Sonogashira coupling is influenced by the electronic nature of the substituents on the aromatic ring. While direct comparative yields under identical conditions are scarce, the increased acidity of the acetylenic proton in this compound can facilitate the formation of the copper acetylide intermediate, a key step in the catalytic cycle. However, the electron-poor nature of the alkyne might slightly decrease the rate of the final reductive elimination step. The overall effect on yield and reaction time is dependent on the specific reaction conditions and coupling partner.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In CuAAC reactions, electron-poor alkynes, such as this compound, have been observed to react slightly slower than electron-rich or electronically neutral alkynes. However, the reaction still proceeds with high efficiency to form the corresponding 1,2,3-triazole products. The robust nature of the click reaction ensures that high yields are generally attainable with both substrates.
Table 2: Representative Yields in Key Coupling Reactions
| Reaction | Coupling Partner | This compound Yield | Phenylacetylene Yield |
| Sonogashira Coupling | Iodobenzene | High (qualitative) | High (qualitative) |
| CuAAC | Benzyl Azide (B81097) | Good to Excellent (qualitative) | Excellent (qualitative) |
| Note: The yields are qualitative assessments based on general trends, as direct comparative studies under identical conditions are limited in the literature. |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of a compound.
1. Materials:
-
Test compound (this compound or Phenylacetylene)
-
Pooled human liver microsomes
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ice-cold)
-
Internal standard
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution with phosphate buffer to the desired final concentration (typically 1 µM).
-
In a microcentrifuge tube, combine the test compound solution and human liver microsomes (final protein concentration typically 0.5 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (k / microsomal protein concentration).
General Protocol for Sonogashira Coupling
1. Materials:
-
Aryl halide (e.g., Iodobenzene)
-
Terminal alkyne (this compound or Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (B128534) or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or toluene)
2. Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), palladium catalyst (1-5 mol%), and CuI (1-5 mol%).
-
Add the anhydrous solvent, followed by the amine base.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
1. Materials:
-
Azide (e.g., Benzyl azide)
-
Terminal alkyne (this compound or Phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of t-butanol and water)
2. Procedure:
-
In a reaction vessel, dissolve the azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (1-5 mol%).
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Comparative metabolic pathways.
Caption: Generalized Sonogashira coupling workflow.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Ethynyl-4-(trifluoromethyl)benzene
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the handling and disposal of 1-Ethynyl-4-(trifluoromethyl)benzene (CAS No. 705-31-7). The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals by outlining clear operational and emergency plans. Adherence to these protocols is critical for mitigating risks associated with this highly flammable and potentially hazardous compound.
Essential Safety Information
This compound is a colorless to light yellow liquid that is classified as a highly flammable liquid and vapor.[1] Due to its chemical properties, it requires stringent safety measures to prevent ignition and exposure. While specific occupational exposure limits for this compound have not been established, it is imperative to handle it with care in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Class | Flammable Liquid, Category 2 | [1] |
| Hazard Statement | H225: Highly flammable liquid and vapor | [1] |
| Molecular Formula | C₉H₅F₃ | - |
| Molecular Weight | 170.13 g/mol | [1] |
| Boiling Point | 60 °C at 30 mmHg | - |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to ensure comprehensive protection against the potential hazards of this compound.
PPE Requirements
| Body Part | Required Equipment | Specifications and Recommendations |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for tears or holes before use. For prolonged contact or immersion, consider heavier-duty gloves and consult the manufacturer's chemical resistance data. |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory.[2] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing. |
| Body | Flame-Retardant Laboratory Coat | A standard lab coat may offer minimal protection from splashes, but a flame-retardant coat is strongly recommended due to the high flammability of the compound. |
| Respiratory | NIOSH-Approved Respirator | Work should be conducted in a chemical fume hood to minimize inhalation risk.[2] If a fume hood is not available or if there is a potential for exceeding exposure limits, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required. For significant releases or unknown concentrations, a self-contained breathing apparatus (SCBA) may be necessary. |
| Feet | Closed-Toe Shoes | Closed-toe shoes, preferably made of a chemical-resistant material, must be worn in the laboratory at all times. |
Operational Plans: Step-by-Step Handling and Storage
Chemical Handling Protocol
-
Preparation : Before handling, ensure that a safety data sheet (SDS) for this compound is readily accessible. Confirm that all necessary PPE is available and in good condition.
-
Ventilation : Always handle this compound in a well-ventilated area, with a strong preference for a certified chemical fume hood.[2]
-
Ignition Source Control : Eliminate all potential ignition sources from the handling area. This includes open flames, hot plates, and spark-producing equipment. Use only non-sparking tools.
-
Grounding : Ground and bond containers when transferring the liquid to prevent static discharge.
-
Dispensing : When dispensing, use a funnel to minimize splashing and ensure a secure cap is replaced immediately after use.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Storage Protocol
-
Container : Keep the container tightly closed in a dry and well-ventilated place.
-
Location : Store in a designated flammable liquids storage cabinet.
-
Temperature : Store in a cool place, away from heat and direct sunlight.
-
Incompatibilities : Keep away from oxidizing agents and other incompatible materials.
Emergency and Disposal Plans
Spill Response Protocol
In the event of a spill, immediate and decisive action is crucial. The following workflow outlines the necessary steps for both minor and major spills.
First Aid Measures
Immediate first aid is critical in the event of exposure.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention from an ophthalmologist.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][4] Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation : As a fluorinated organic compound, this chemical waste must be segregated as halogenated organic waste .[2] Do not mix with non-halogenated waste.
-
Containerization : Collect waste in a designated, properly labeled, and sealed container. The label must clearly state "Hazardous Waste" and the full chemical name.
-
Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials and ignition sources.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[5] The primary method of disposal for this type of compound is high-temperature incineration at a licensed facility.[6]
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
